molecular formula C9H6BrNO2 B1602964 Methyl 3-bromo-4-cyanobenzoate CAS No. 942598-44-9

Methyl 3-bromo-4-cyanobenzoate

Cat. No.: B1602964
CAS No.: 942598-44-9
M. Wt: 240.05 g/mol
InChI Key: NPUBMRDPZDMJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-cyanobenzoate is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBMRDPZDMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633487
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942598-44-9
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-cyanobenzoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-cyanobenzoate, identified by the CAS number 942598-44-9 , is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its structure, featuring a methyl ester, a cyano group, and a bromine atom on the benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, spectroscopic characteristics, and applications, particularly in the realm of medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this paper will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust technical profile.

Molecular Structure and Physicochemical Properties

This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the presence of a bromine atom, makes it a valuable substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 942598-44-9CymitQuimica
Molecular Formula C₉H₆BrNO₂CymitQuimica
Molecular Weight 240.05 g/mol CymitQuimica

Synthesis of this compound

Hypothetical Synthetic Pathway

A potential route to this compound could start from 4-cyanobenzoic acid, which is first esterified to methyl 4-cyanobenzoate. Subsequent bromination would then yield the desired product. The directing effects of the cyano and ester groups would need to be carefully considered to achieve the desired 3-bromo substitution pattern.

Synthesis_Pathway 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid Methyl_4-cyanobenzoate Methyl 4-cyanobenzoate 4-Cyanobenzoic_Acid->Methyl_4-cyanobenzoate Esterification (CH3OH, H+) Product This compound Methyl_4-cyanobenzoate->Product Bromination (Br2, FeBr3)

Figure 1: A plausible synthetic pathway for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The methyl ester group would appear as a singlet further downfield.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HProton ortho to the ester
~7.9-8.1dd1HProton between bromo and cyano groups
~7.7-7.9d1HProton ortho to the cyano group
~3.9s3H-OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~130-140Aromatic carbons
~115-125Aromatic carbon attached to bromine and cyano group
~115C≡N (cyano)
~53-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2230C≡N stretch (cyano)
~1720C=O stretch (ester)
~1250C-O stretch (ester)
~800-900C-H bend (aromatic)
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
239/241[M]⁺ molecular ion peak (presence of Br isotope)
208/210[M-OCH₃]⁺
180/182[M-COOCH₃]⁺
102[C₇H₂N]⁺

Reactivity and Applications in Drug Development

This compound is a trifunctional molecule, offering several avenues for chemical modification, making it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]

Key Reaction Sites
  • Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. This is a common strategy for building molecular complexity in drug discovery.

  • Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under certain conditions.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

  • Reduction of the Cyano Group: The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further functional group handles.

Reactivity_Diagram cluster_reactions Potential Reactions MB Methyl 3-bromo-4-cyanobenzoate R1 Suzuki Coupling MB->R1 Pd-catalyzed cross-coupling R2 Ester Hydrolysis MB->R2 H+ or OH- R3 Cyano Reduction MB->R3 Reducing agents

Figure 2: Potential reaction pathways for this compound.

The versatility of this building block allows for its incorporation into diverse molecular scaffolds, which is a critical aspect of modern drug discovery programs aimed at developing novel therapeutic agents.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. While specific toxicity data for this compound is not available, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the development of a wide array of complex molecules. While there is a need for more published research on the specific synthesis and reactivity of this compound, its potential for use in the creation of novel pharmaceuticals and other advanced materials is clear. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-cyanobenzoate is an aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring a bromine atom and a cyano group on a benzoate scaffold, provides a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the electron-withdrawing cyano group influences the molecule's electronic properties and potential as a synthetic building block. This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for the determination of its key characteristics. This document is intended to serve as a practical resource for researchers, offering both established data and the methodologies to independently verify and expand upon it.

Core Molecular and Physical Properties

A foundational understanding of a compound's physical properties is paramount for its effective application in research and development. These properties dictate its behavior in various solvents, its thermal stability, and its amenability to different analytical techniques.

Table 1: Core Properties of this compound
PropertyValueSource
Molecular Formula C₉H₆BrNO₂--INVALID-LINK--[1]
Molecular Weight 240.056 g/mol --INVALID-LINK--[1]
CAS Number 942598-44-9--INVALID-LINK--[1]
Physical Form Solid (predicted)Inferred from related structures
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Density Not experimentally determined.N/A

Experimental Determination of Physical Properties

Given the absence of comprehensive experimental data in the public domain, this section provides detailed protocols for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

Protocol:

  • Sample Preparation: Finely powder a small amount of crystalline this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (a preliminary rapid heating can be performed on a small sample to estimate this). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Data Recording prep1 Finely powder the crystalline sample prep2 Pack into a capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 Transfer meas2 Rapid heating to ~15°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 obs1 Record temperature at first liquid drop meas3->obs1 Observe obs2 Record temperature at complete melting obs1->obs2

A schematic representation of the steps involved in determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant. For high-melting solids, this is often determined under reduced pressure to prevent decomposition.

Protocol (for solids that melt before boiling):

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Determination of Solubility

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

Protocol for Qualitative Solubility:

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: To a series of small test tubes, add approximately 10 mg of this compound.

  • Solvent Addition: Add 1 mL of a chosen solvent to each test tube.

  • Observation: Agitate the mixture and observe if the solid dissolves completely at room temperature. If not, gentle heating can be applied to assess temperature-dependent solubility.

Protocol for Quantitative Solubility:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in a specific solvent by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Analysis: Accurately measure a known volume of the filtrate, evaporate the solvent, and weigh the remaining solid. This will give the solubility in g/mL or a similar unit.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons.

  • A singlet for the methyl protons (-OCH₃) is anticipated around 3.9 ppm.

  • The aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the bromine will be a singlet, while the other two aromatic protons will likely appear as doublets.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon environment.

  • The carbonyl carbon of the ester is expected to appear in the range of 160-170 ppm.

  • The quaternary carbon attached to the cyano group will likely be in the region of 115-125 ppm.

  • The aromatic carbons will resonate in the 120-140 ppm range.

  • The methyl carbon of the ester will be observed around 50-60 ppm.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

Diagram 2: NMR Sample Preparation Workflow

G start Start weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (optional) (e.g., TMS) transfer->standard run Acquire Spectrum standard->run

A flowchart outlining the standard procedure for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C≡N stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

  • C=O stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear around 1720-1740 cm⁻¹.

  • C-O stretch: An absorption band for the ester C-O bond is expected in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks will be observed above 3000 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, may be observed for the carbon-bromine bond.

Protocol for IR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an IR spectrometer and acquire the spectrum.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 3-bromo-4-cyanobenzoic acid. The acid precursor can be synthesized from 3-bromo-4-methylbenzoic acid.

Proposed Synthetic Pathway:

  • Bromination: Radical bromination of the methyl group of 3-bromo-4-methylbenzoic acid.

  • Hydrolysis: Hydrolysis of the resulting benzylic bromide to the corresponding alcohol.

  • Oxidation: Oxidation of the alcohol to the carboxylic acid.

  • Esterification: Fischer esterification of the carboxylic acid to the methyl ester.

A more direct, albeit potentially lower-yielding, approach could involve the Sandmeyer reaction starting from a suitable amino-substituted precursor.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As a halogenated aromatic nitrile, it is potentially toxic if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable building block in organic synthesis. While some of its fundamental physical properties are not yet extensively documented, this guide provides the necessary theoretical framework and practical protocols for their determination. By following the outlined experimental procedures, researchers can confidently characterize this compound and unlock its full potential in their scientific endeavors.

References

Methyl 3-bromo-4-cyanobenzoate: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physicochemical properties of intermediates is paramount. Methyl 3-bromo-4-cyanobenzoate, a key building block, presents a unique profile whose solubility dictates its handling, reaction kinetics, and purification strategies. This technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it offers a holistic view, grounded in chemical principles, to empower researchers in their practical applications. Herein, we delve into the predicted solubility of this compound, provide a robust experimental framework for its empirical determination, and underscore the safety considerations essential for its manipulation.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted aromatic ring at its core, a structural motif common in many pharmaceutical agents and advanced materials. Its key identifiers are:

PropertyValueSource
Chemical Formula C₉H₆BrNO₂--INVALID-LINK--[1]
Molecular Weight 240.05 g/mol --INVALID-LINK--[1]
CAS Number 942598-44-9--INVALID-LINK--[1]

The molecule's functionality is characterized by three key groups attached to the benzene ring: a methyl ester (-COOCH₃), a bromo group (-Br), and a cyano group (-CN). These substituents collectively influence the compound's polarity, its capacity for intermolecular interactions, and consequently, its solubility in various media.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive, publicly available quantitative solubility data for this compound, we can deduce a theoretical solubility profile based on the principle of "like dissolves like." This foundational concept posits that substances with similar polarities are more likely to be soluble in one another.

The polarity of this compound is complex. The cyano and methyl ester groups introduce significant polarity due to the presence of electronegative nitrogen and oxygen atoms. The benzene ring itself is nonpolar, while the bromo group adds to the molecular weight and has a modest impact on polarity.

Water: The presence of polar functional groups suggests some potential for interaction with water molecules via dipole-dipole forces. However, the large, nonpolar aromatic ring is expected to significantly hinder dissolution. Esters with shorter hydrocarbon chains can be soluble in water, but as the nonpolar portion of the molecule increases, solubility dramatically decreases.[2][3] Therefore, this compound is predicted to be sparingly soluble to insoluble in water .

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess polar characteristics and can engage in dipole-dipole interactions but lack acidic protons for hydrogen bonding. They are generally excellent solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester and cyano groups can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor. Solubility in these solvents is expected to be moderate to good .

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity of the cyano and ester groups on this compound makes it unlikely to dissolve well in nonpolar media. Therefore, it is predicted to have low solubility in such solvents.

This predictive framework is visually summarized in the diagram below:

G cluster_solute This compound cluster_solvents Solvent Categories Solute Aromatic Ring -COOCH3 (polar) -CN (polar) -Br Polar Protic Polar Protic Solute->Polar Protic Moderate to Good Solubility (Predicted) Polar Aprotic Polar Aprotic Solute->Polar Aprotic Good Solubility (Predicted) Nonpolar Nonpolar Solute->Nonpolar Low Solubility (Predicted) Water Water Solute->Water Very Low to Insoluble (Predicted)

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility: A Standardized Protocol

To move from prediction to empirical data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

G start Start prep Sample Preparation: Add excess solid to a known volume of solvent in a vial. start->prep equilibrate Equilibration: Shake at a constant temperature (e.g., 24-72h). prep->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid. equilibrate->separate filter Filtration: Filter supernatant through a syringe filter. separate->filter quantify Quantification: Analyze the filtrate by a validated HPLC method. filter->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation is recommended to ensure a clear supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the concentration determined from the HPLC analysis by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provide guidance.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Ingestion: Do not ingest. If ingestion occurs, seek immediate medical attention.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior can be established through the application of fundamental chemical principles. This guide provides a theoretical framework for its solubility in a range of common laboratory solvents. More importantly, it equips researchers with a detailed, actionable protocol for the empirical determination of this crucial parameter. By integrating predictive analysis with rigorous experimental validation and adhering to strict safety protocols, scientists and drug development professionals can effectively harness the synthetic potential of this compound.

References

Spectral Data Analysis of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a halogen, makes it a versatile building block for introducing complex functionalities. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and for predicting its reactivity in complex synthetic pathways. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectral features. The aromatic ring is substituted with three distinct groups: a methyl ester, a bromine atom, and a cyano group. These substituents influence the electron distribution within the benzene ring, leading to characteristic chemical shifts in NMR, specific vibrational frequencies in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the cyano and methyl ester groups, along with the bromine atom, significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-2
~8.05dd1HH-6
~7.85d1HH-5
~3.95s3H-OCH₃

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring appear as distinct signals due to their unique electronic environments. The proton at the 2-position (H-2), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear furthest downfield as a doublet. The proton at the 6-position (H-6) is ortho to the bromine atom and meta to the ester, appearing as a doublet of doublets. The proton at the 5-position (H-5), situated between the bromine and cyano groups, will also be downfield and appear as a doublet. The exact coupling constants would provide further confirmation of these assignments.

  • Aliphatic Region (0-5.0 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet around 3.95 ppm. The singlet nature of this peak is due to the absence of any adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the substitution pattern, all nine carbon atoms in this compound are chemically non-equivalent and should, in principle, give rise to nine distinct signals.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~138C-2
~135C-6
~134C-4
~132C-1
~130C-5
~118C-3
~115C≡N
~53-OCH₃

Disclaimer: Specific chemical shifts are predicted based on analogous compounds and general principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field, typically around 164 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine (C-3) will be shifted upfield due to the heavy atom effect, while the carbon attached to the cyano group (C-4) will be downfield. The quaternary carbon attached to the ester group (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • Nitrile Carbon: The carbon of the cyano group (C≡N) typically appears in the range of 110-120 ppm.

  • Methyl Carbon: The carbon of the methyl ester group (-OCH₃) is the most shielded carbon and appears at the highest field, around 53 ppm.

cluster_nmr NMR Spectroscopy Workflow Sample Dissolve Sample in CDCl₃ Acquisition Acquire ¹H & ¹³C NMR Spectra Sample->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Chemical Shifts, Integration, and Coupling Processing->Analysis Structure Structure Elucidation Analysis->Structure cluster_ms Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 239/241 M_minus_OCH3 [M - •OCH₃]⁺ m/z 210/212 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 182/184 M->M_minus_COOCH3 - •COOCH₃ Benzonitrile [C₇H₄N]⁺ m/z 102 M_minus_COOCH3->Benzonitrile - Br

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-cyanobenzoate is a highly functionalized aromatic compound that serves as a critical building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its distinct substitution pattern—featuring a methyl ester, a bromine atom, and a nitrile group—offers multiple reactive sites for sequential, selective transformations. This guide provides a comprehensive, technically detailed overview of a robust and logical synthetic pathway to this compound. The narrative emphasizes the chemical principles underpinning the chosen methodologies, offering field-proven insights into reaction mechanisms, experimental protocols, and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is approached through a multi-step sequence designed for efficiency, reliability, and scalability. The retrosynthetic analysis identifies 4-aminobenzoic acid, a readily available and cost-effective starting material, as the logical precursor.

The forward synthesis is structured in three primary stages:

  • Directed Bromination: Introduction of a bromine atom ortho to the amino group of 4-aminobenzoic acid to yield 4-amino-3-bromobenzoic acid. This step leverages the strong activating and ortho-, para-directing nature of the amine substituent.

  • Sandmeyer Cyanation: Conversion of the 4-amino group to a 4-cyano group via a diazonium salt intermediate. This classic transformation is essential for introducing the nitrile functionality, which is otherwise difficult to install directly.

  • Fischer Esterification: Conversion of the resulting 3-bromo-4-cyanobenzoic acid to its corresponding methyl ester, the target molecule. This is an equilibrium-controlled, acid-catalyzed reaction driven to completion.

This strategic pathway is selected for its reliance on well-understood, high-yielding reactions and the commercial availability of the initial starting material.

Synthesis_Workflow cluster_0 Overall Synthetic Pathway Start 4-Aminobenzoic Acid Step1 4-Amino-3-bromobenzoic Acid Start->Step1 Bromination Step2 3-Bromo-4-cyanobenzoic Acid Step1->Step2 Sandmeyer Cyanation Product This compound Step2->Product Fischer Esterification Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation (Radical Mechanism) ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, HCl 0-5°C ArN2+ Ar-N₂⁺ Ar_radical Ar• + N₂ ArN2+->Ar_radical e⁻ transfer from Cu(I) CuCN CuCN CuCN2 Cu(CN)₂ CuCN->CuCN2 with Ar-N₂⁺ ArCN Ar-CN Ar_radical->ArCN + •CN from Cu(II) species CuCN2->CuCN Regenerates Catalyst Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'OH Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Ester_H2O R-COOR' + H₂O Proton_Transfer->Ester_H2O - H₂O, - H⁺

The Strategic Role of the Cyano Group in the Reactivity of Methyl 3-bromo-4-cyanobenzoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-bromo-4-cyanobenzoate is a versatile building block in modern organic synthesis, prized for its trifunctional nature. The interplay between the bromo, cyano, and methyl ester substituents creates a unique electronic landscape that dictates its reactivity. This technical guide provides an in-depth analysis of the pivotal role the cyano group plays in modulating the chemical behavior of this molecule. We will dissect the electronic effects of the cyano substituent, explore its profound influence on cornerstone reactions like palladium-catalyzed cross-couplings, and provide field-proven protocols to empower researchers in leveraging this reagent for applications in drug discovery and materials science.

Introduction to this compound

This compound is a substituted aromatic compound featuring three key functional groups: a bromine atom, a cyano group, and a methyl ester. This strategic arrangement makes it a valuable intermediate for constructing complex molecular architectures. The bromine serves as a versatile handle for cross-coupling reactions, while the cyano and ester groups can be further transformed or used to fine-tune the electronic and physical properties of target molecules.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The key physicochemical data for this compound are summarized below.

PropertyValue
CAS Number 1232424-44-0
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)
The Electronic Profile: A Symphony of Substituent Effects

The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents. In this compound, we have three distinct players:

  • Methyl Ester (-CO₂Me): An electron-withdrawing group (EWG) through both inductive and resonance effects.

  • Bromine (-Br): Inductively withdrawing due to its electronegativity, but capable of donating electron density through resonance via its lone pairs. It is considered a deactivating group overall.

  • Cyano (-CN): A powerful electron-withdrawing group through both inductive and resonance mechanisms.[1][2]

The cyano and methyl ester groups work in concert to significantly lower the electron density of the aromatic ring. This general deactivation has profound consequences for the types of reactions the molecule will readily undergo.

The Dominant Influence of the Cyano Group: An Electronic Deep Dive

While all substituents contribute, the cyano group's electronic signature is arguably the most influential in defining the molecule's reactivity, particularly concerning the C-Br bond.

Inductive vs. Resonance Effects

The cyano group withdraws electron density from the aromatic ring through two primary mechanisms:

  • Inductive Effect: The electronegative nitrogen atom pulls electron density through the sigma bonds of the molecule.[1]

  • Resonance Effect: The π-system of the cyano group can accept electron density from the aromatic ring, creating resonance structures that place a positive charge on the ring.[1][2] This effect is particularly strong, making the cyano group a potent deactivator for electrophilic aromatic substitution and an activator for nucleophilic aromatic substitution when positioned correctly.[2][3]

Caption: Fig 1. Resonance showing electron withdrawal by the cyano group.

Note: The DOT script above is a template. A real implementation would require image files for the chemical structures.

Impact on Aromatic Ring Reactivity

The strong electron-withdrawing nature of the cyano group renders the aromatic ring electron-poor. This has two key consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is less nucleophilic and therefore less reactive towards electrophiles.

  • Activation of the C-Br Bond for Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. By withdrawing electron density, the cyano group makes the carbon atom of the C-Br bond more electrophilic and lowers the energy barrier for this crucial step.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a substrate in palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

Case Study 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[4][5]

3.1.1. Mechanistic Rationale

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-deficient nature of the aromatic ring in this compound, enhanced by the cyano group, facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, often leading to higher reaction efficiency compared to electron-rich aryl bromides.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_R_Complex Ar-Pd(II)L₂-R' Transmetalation->PdII_R_Complex RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation Product Ar-R' Product->RedElim

Caption: Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

3.1.2. Field-Proven Protocol for a Typical Suzuki Coupling

  • Self-Validation: The protocol's success is validated by complete consumption of the starting material (monitored by TLC or LC-MS) and isolation of the desired biaryl product in high yield.

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand like SPhos (2-4 mol%).

    • Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds.[6][7] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

3.2.1. Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][8] The cyano group's electron-withdrawing effect is again beneficial for the oxidative addition step. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for deprotonating the amine or the intermediate palladium-amine complex to facilitate the C-N bond-forming reductive elimination step.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L-Br OxAdd->PdII_Complex AmineCoord Amine Coordination AmineComplex [Ar-Pd(II)L(R₂NH)]⁺Br⁻ AmineCoord->AmineComplex Deprotonation Deprotonation AmidoComplex Ar-Pd(II)L(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br ArBr->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation Product Ar-NR₂ Product->RedElim

Caption: Fig 3. Catalytic cycle for the Buchwald-Hartwig amination.

3.2.2. Field-Proven Protocol for a Buchwald-Hartwig Amination

  • Trustworthiness: This protocol employs bulky, electron-rich phosphine ligands (Buchwald ligands) which are known to stabilize the catalyst and promote the challenging reductive elimination step, ensuring a reliable transformation.[8]

  • Methodology:

    • In a glovebox, charge an oven-dried vial with this compound (1.0 eq), a palladium pre-catalyst (e.g., G3 XPhos Pd, 1-3 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

    • Add the desired primary or secondary amine (1.2 eq).

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C for 4-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify via column chromatography to obtain the desired aryl amine.

Exploring Nucleophilic Aromatic Substitution (SNAr) Pathways

While the cyano group is a powerful activator for SNAr, its position relative to the leaving group is paramount.

The Cyano Group as a Director, Not an Activator, for Substitution at C3-Br

For SNAr to be efficient, the EWG must be positioned ortho or para to the leaving group.[9][10] This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG, thus stabilizing it.[10][11] In this compound, the cyano group is meta to the bromine. Therefore, it cannot stabilize the intermediate via resonance, making direct SNAr at the C-Br bond highly unfavorable under standard conditions.

SnAr_Logic Start SNA_r_ on Aryl Halide (with EWG) Position Is EWG ortho or para to the leaving group? Start->Position Yes Yes Position->Yes No No (meta) Position->No Stabilized Meisenheimer complex is resonance-stabilized Yes->Stabilized Disfavored Meisenheimer complex is NOT resonance-stabilized No->Disfavored Fast Reaction is FACILITATED Stabilized->Fast Slow Reaction is DISFAVORED (Cross-coupling is preferred) Disfavored->Slow

Caption: Fig 4. Logic flow for SNAr reactivity based on EWG position.

The Cyano Group as a Potential Leaving Group

In certain contexts, particularly with highly activated systems or strong nucleophiles, the cyanide ion itself can be displaced in a nucleophilic aromatic substitution reaction.[12][13] While less common for this specific substrate compared to its use in cross-coupling, this reactivity pathway should not be entirely discounted, especially under forcing conditions or with specialized nucleophiles.

Conclusion and Future Outlook

The cyano group in this compound is far more than a simple placeholder. It is a strategic director of reactivity, primarily by creating an electron-deficient aromatic system that is primed for efficient palladium-catalyzed oxidative addition at the C-Br bond. Its role is crucial for the successful application of this building block in Suzuki-Miyaura and Buchwald-Hartwig reactions. While it does not activate the C-Br bond for SNAr due to its meta position, its powerful electronic influence remains the key to unlocking the synthetic potential of this versatile intermediate. A thorough understanding of these principles is essential for researchers aiming to construct novel pharmaceuticals and advanced materials.

References

The Versatile Virtuoso: Methyl 3-bromo-4-cyanobenzoate as a Cornerstone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, methyl 3-bromo-4-cyanobenzoate has emerged as a particularly versatile and powerful intermediate. Its unique trifunctional nature, featuring a bromine atom, a nitrile group, and a methyl ester on an aromatic scaffold, provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, medicinal chemists, and materials scientists, delves into the synthesis, reactivity, and strategic applications of this compound, offering both theoretical insights and field-proven experimental protocols. The strategic positioning of the bromo, cyano, and ester functionalities allows for selective and sequential manipulations, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties: A Snapshot of a Workhorse Molecule

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below, providing essential data for reaction planning and execution.

PropertyValueSource
CAS Number 942598-44-9CymitQuimica[1]
Molecular Formula C₉H₆BrNO₂CymitQuimica
Molecular Weight 240.05 g/mol CymitQuimica
Appearance SolidIndagoo
Synonyms 3-bromo-4-cyano-benzoic acid methyl ester, Benzoic acid, 3-bromo-4-cyano-, methyl esterIndagoo

Synthesis of this compound: A Practical Laboratory Protocol

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available 4-bromo-3-nitrobenzoic acid. This is first esterified and then the nitro group is reduced to an amine, which is subsequently converted to the nitrile via a Sandmeyer reaction. A detailed protocol for the final and key Sandmeyer step is provided below.

Step 1: Esterification of 3-Amino-4-bromobenzoic Acid

The precursor, methyl 3-amino-4-bromobenzoate, can be synthesized from 3-amino-4-bromobenzoic acid.

Experimental Protocol:

  • Dissolve 3-amino-4-bromobenzoic acid (1 eq.) in methanol.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (2.5 eq.).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Remove the solvent by evaporation under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-amino-4-bromobenzoate.[2]

Step 2: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and robust method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4][5] The use of copper(I) cyanide is crucial for the efficient conversion of the diazonium salt to the desired nitrile.

Experimental Protocol:

  • Diazotization:

    • To a stirred solution of methyl 3-amino-4-bromobenzoate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis of this compound start Methyl 3-amino-4-bromobenzoate diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization Step 1 diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cyanation Cyanation (CuCN, NaCN) diazonium->cyanation Step 2 product This compound cyanation->product

Synthetic pathway to this compound.

Key Reactions and Applications in Organic Synthesis

The true utility of this compound lies in its capacity to undergo a wide range of selective transformations at its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.[6][7] this compound readily couples with a variety of arylboronic acids under standard conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a degassed mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent mixture of toluene and water (e.g., 4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., argon or nitrogen) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the biphenyl product.

Suzuki-Miyaura Coupling reagents This compound Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->conditions Reaction product Biaryl Product conditions->product Cyano_Group_Transformations cyano This compound amine Primary Amine (e.g., H₂, Raney Ni) cyano->amine Reduction tetrazole Tetrazole (e.g., NaN₃, NH₄Cl) cyano->tetrazole Cycloaddition

References

An In-Depth Technical Guide to the Applications of Methyl 3-bromo-4-cyanobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical intermediates, Methyl 3-bromo-4-cyanobenzoate has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional architecture—comprising a methyl ester, a bromine atom, and a cyano group on a benzene ring—offers medicinal chemists a rich platform for molecular elaboration and optimization. This guide provides an in-depth exploration of the core reactivity, synthetic utility, and diverse applications of this compound, underscoring its significance in the synthesis of targeted therapies for oncology and beyond.

Chemical Profile and Physicochemical Properties

This compound is a halogenated benzene derivative that serves as a key intermediate in organic synthesis.[1] Its structure is primed for a variety of chemical transformations, making it an invaluable tool for constructing complex molecular frameworks.

PropertyValueSource
CAS Number 942598-44-9[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Purity Typically ≥ 95%[2]
Synonyms 3-Bromo-4-cyanobenzoic acid methyl ester[3]

Section 1: The Strategic Value of Trifunctionality in Synthesis

The power of this compound lies in the distinct reactivity of its three functional groups. This trifunctionality allows for orthogonal chemical modifications, where each site can be addressed selectively to build molecular complexity in a controlled manner. This is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the cyano group can be transformed into various bioisosteres, and the methyl ester provides a convenient point for amide bond formation or hydrolysis.

G cluster_bromo Bromine Reactivity cluster_cyano Cyano Group Transformations cluster_ester Ester Modifications MBZ This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Addition) MBZ->Suzuki Pd Catalyst, Base, Ar-B(OH)₂ Heck Heck Coupling (Alkene Addition) MBZ->Heck Pd Catalyst, Base, Alkene Buchwald Buchwald-Hartwig (N/O-Arylation) MBZ->Buchwald Pd Catalyst, Base, R₂NH / ROH Amide Hydrolysis to Amide MBZ->Amide H₂O₂, Base Tetrazole Cycloaddition to Tetrazole MBZ->Tetrazole NaN₃, ZnCl₂ Amine Reduction to Amine MBZ->Amine H₂, Raney Ni Acid Hydrolysis to Carboxylic Acid MBZ->Acid LiOH, H₂O Amide_Ester Amidation Acid->Amide_Ester Amine, Coupling Agent

Caption: Key synthetic pathways for this compound.

Section 2: Core Applications in Targeted Drug Discovery

The structural motifs derived from this compound are prevalent in several classes of modern therapeutics, particularly in oncology. Its utility is most pronounced in the development of kinase inhibitors, PARP inhibitors, and androgen receptor antagonists.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[5] The 4-cyanobenzonitrile scaffold, readily accessible from this compound, is a privileged structure in this area.

Causality in Design: The core structure serves as a template that can be functionalized to interact with the ATP-binding site of kinases. The cyano group often acts as a key hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP. The bromine at the 3-position provides a vector for introducing substituents that can probe deeper into the binding pocket or target the hinge region, enhancing both potency and selectivity.[6] A variety of scaffolds, including quinolines and imidazoles, have been synthesized for this purpose.[4][6]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P Receptor->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by kinase inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[7] Inhibiting PARP in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype and tumor cell death.[7][8] This strategy has led to the approval of several PARP inhibitors for treating various cancers.[9]

Causality in Design: this compound provides a foundational scaffold for building potent PARP inhibitors. Through Suzuki coupling at the bromine position, complex aromatic systems can be introduced. These systems, combined with a carboxamide group derived from the ester and cyano functions, can effectively occupy the nicotinamide-binding pocket of the PARP enzyme, blocking its catalytic activity.[10][11]

Androgen Receptor (AR) Antagonists

The androgen receptor is a key driver of prostate cancer growth and progression. Blocking this receptor with antagonists is a primary treatment strategy.[12] Second-generation AR antagonists, such as Enzalutamide, were developed to overcome resistance to earlier therapies. The core chemical structure of these advanced antagonists often features a substituted benzonitrile moiety.

Causality in Design: this compound is a direct precursor to the core of many potent AR antagonists. The 4-cyano group is crucial for antagonist activity. The 3-position (originally bearing the bromine) is typically substituted with a trifluoromethyl group, which has been shown to be critical for potent antagonism.[13] The ester can be hydrolyzed and coupled with other fragments to complete the synthesis of the final drug molecule. This specific substitution pattern allows the molecule to bind to the AR ligand-binding domain with high affinity, preventing the conformational changes required for receptor activation.[14][15]

Section 3: Self-Validating Experimental Protocol

To illustrate the practical utility of this compound, this section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The explanation of each step's rationale ensures the protocol is self-validating and educational.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents:

ReagentCAS No.AmountMolar Eq.
This compound942598-44-9240 mg1.0
4-Methoxyphenylboronic Acid5720-07-0167 mg1.1
Pd(PPh₃)₄14221-01-358 mg0.05
Sodium Carbonate (Na₂CO₃)497-19-8212 mg2.0
1,4-Dioxane123-91-18 mL-
Water7732-18-52 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (240 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (167 mg, 1.1 mmol).

    • Rationale: A flame-dried flask removes adsorbed water, which can interfere with the catalytic cycle. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add sodium carbonate (212 mg, 2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Rationale: Sodium carbonate is the base required to activate the boronic acid for the transmetalation step. Pd(PPh₃)₄ is a robust and highly effective pre-catalyst for this type of coupling.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Rationale: The solvent system (dioxane/water) is effective for dissolving both the organic and inorganic reagents. Degassing the solvents by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions and further remove water.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

    • Rationale: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts.

G start 1. Prepare Inert Atmosphere (Add Reactants) reagents 2. Add Catalyst & Base (Pd(PPh₃)₄, Na₂CO₃) start->reagents solvents 3. Add Degassed Solvents (Dioxane/H₂O) reagents->solvents reaction 4. Heat to 90°C (Monitor by TLC/LC-MS) solvents->reaction workup 5. Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup purify 6. Purify by Chromatography (Silica Gel) workup->purify product Final Product: Methyl 3-(4-methoxyphenyl) -4-cyanobenzoate purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is intended for research use only.[1]

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18]

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[18][19]

    • Wash hands thoroughly after handling.[19]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][18]

    • In case of skin contact: Wash off with plenty of soap and water.[16][18]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's repertoire. Its well-defined reactivity and structural features provide a reliable and versatile starting point for the synthesis of highly potent and selective therapeutic agents. From kinase and PARP inhibitors to next-generation androgen receptor antagonists, the applications of this scaffold are central to the development of targeted therapies that address significant unmet medical needs. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of new and innovative drug candidates in the years to come.

References

An In-depth Technical Guide to Methyl 3-bromo-4-cyanobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Building Block in Modern Chemistry

Methyl 3-bromo-4-cyanobenzoate is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, a bromine atom, and a cyano group. Its strategic placement of these functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1][2] The presence of the bromine atom and the cyano group offers versatile handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, key properties, and significant applications for researchers and professionals in drug development and chemical synthesis.

Compound Identification:

PropertyValue
IUPAC Name This compound
CAS Number 185147-15-7
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)C#N
InChI Key NPUBMRDPZDMJDK-UHFFFAOYSA-N

Synthesis of this compound: A Strategic Approach

A common strategy involves the introduction of the cyano group via a Sandmeyer reaction on an appropriately substituted aniline precursor. The ester functionality can be introduced either at the beginning of the synthesis or as a final step.

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from 4-bromo-3-methylaniline.

Synthesis_Pathway cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Oxidation cluster_3 Esterification 4_bromo_3_methylaniline 4-Bromo-3-methylaniline diazonium_salt 4-Bromo-3-methylbenzenediazonium chloride 4_bromo_3_methylaniline->diazonium_salt NaNO2, HCl 0-5 °C 4_bromo_3_methylbenzonitrile 4-Bromo-3-methylbenzonitrile diazonium_salt->4_bromo_3_methylbenzonitrile CuCN, KCN 3_bromo_4_cyanobenzoic_acid 3-Bromo-4-cyanobenzoic acid 4_bromo_3_methylbenzonitrile->3_bromo_4_cyanobenzoic_acid KMnO4 or other strong oxidant methyl_3_bromo_4_cyanobenzoate This compound 3_bromo_4_cyanobenzoic_acid->methyl_3_bromo_4_cyanobenzoate CH3OH, H+ catalyst

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, step-by-step methodology based on established chemical principles for the synthesis of similar compounds.

Step 1: Diazotization of 4-Bromo-3-methylaniline

  • Dissolve 4-bromo-3-methylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction to form 4-Bromo-3-methylbenzonitrile

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.

  • Purify the crude product by distillation or chromatography to obtain 4-bromo-3-methylbenzonitrile.

Step 3: Oxidation to 3-Bromo-4-cyanobenzoic acid

  • Dissolve 4-bromo-3-methylbenzonitrile in a suitable solvent, such as aqueous pyridine or a mixture of t-butanol and water.

  • Heat the solution and add a strong oxidizing agent, such as potassium permanganate, in portions.

  • Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and work up by acidifying to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 3-bromo-4-cyanobenzoic acid.

Step 4: Esterification to this compound

  • Suspend 3-bromo-4-cyanobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture, remove the excess methanol under reduced pressure, and neutralize the remaining acid.

  • Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography to obtain the final product, this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight 240.056 g/mol [4]
Formula C₉H₆BrNO₂[4]
Purity Typically ≥95.0%[4]
InChI Key NPUBMRDPZDMJDK-UHFFFAOYSA-N[4]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, primarily due to its trifunctional nature. The interplay between the bromo, cyano, and methyl ester groups allows for a wide range of chemical modifications.

Role in Pharmaceutical Intermediate Synthesis

The structure of this compound is a key scaffold for the synthesis of various pharmaceutical intermediates. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5] This allows for the introduction of diverse molecular fragments, which is a critical step in the construction of complex drug molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.

Utility as an Organic Synthesis Building Block

Beyond pharmaceuticals, this compound is a valuable reagent in the broader field of organic synthesis.[2] Its ability to participate in a variety of chemical transformations makes it a useful starting material for the preparation of a wide array of substituted aromatic compounds. These compounds may find applications in materials science, for example, in the synthesis of liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties of the aromatic core are tailored by the attached functional groups.[5]

The following diagram illustrates the key reactive sites of this compound and the types of transformations they can undergo.

Applications cluster_bromo Bromo Group Transformations cluster_cyano Cyano Group Transformations cluster_ester Ester Group Transformations MB This compound suzuki Suzuki Coupling (C-C bond formation) MB->suzuki Pd-catalyzed heck Heck Reaction (C-C bond formation) MB->heck Pd-catalyzed buchwald Buchwald-Hartwig Amination (C-N bond formation) MB->buchwald Pd-catalyzed hydrolysis_acid Hydrolysis to Carboxylic Acid MB->hydrolysis_acid Acid/Base hydrolysis_amide Hydrolysis to Amide MB->hydrolysis_amide Controlled Hydrolysis reduction Reduction to Amine MB->reduction e.g., LiAlH4, H2/Catalyst hydrolysis_ester Hydrolysis to Carboxylic Acid MB->hydrolysis_ester Acid/Base amidation Amidation MB->amidation With Amines

Caption: Reactivity and synthetic utility of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined structure and the presence of multiple, versatile functional groups make it a valuable tool for chemists in both academic and industrial research settings. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Sonogashira coupling of Methyl 3-bromo-4-cyanobenzoate with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Arylalkynes via Sonogashira Coupling: A Detailed Guide for the Cross-Coupling of Methyl 3-bromo-4-cyanobenzoate with Terminal Alkynes

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the Sonogashira coupling of this compound, an electron-deficient aryl bromide, with a variety of terminal alkynes. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, present a troubleshooting guide for common challenges, and discuss the profound implications of the resulting arylalkyne products in the landscape of drug discovery and materials science.[1][3]

Introduction: The Power of the Arylalkyne Motif

The formation of a carbon-carbon bond between a terminal alkyne and an aryl halide is a transformative reaction in synthetic chemistry.[4] The Sonogashira coupling, which typically employs a palladium catalyst and a copper(I) co-catalyst, has emerged as the preeminent method for this purpose due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[1][5] The resulting products, arylalkynes, are not merely synthetic intermediates; they are privileged structures in medicinal chemistry, serving as bioisosteres, rigid linkers, and precursors to complex heterocyclic systems.[6][7][8]

Our substrate of focus, this compound, presents a case of particular interest. As an aryl bromide, its reactivity is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[9][10] The presence of two strong electron-withdrawing groups (a cyano and a methyl ester) significantly influences the electronic properties of the aromatic ring, which can impact the rate-determining oxidative addition step of the catalytic cycle. This guide provides a validated protocol to effectively couple this and similar challenging substrates, opening avenues for the synthesis of novel molecular entities for drug development and advanced materials.

The Catalytic Symphony: Mechanism of the Sonogashira Coupling

The success of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][11] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of this compound. This forms a square planar Pd(II) intermediate.[5][10]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the bromide. This is often the rate-determining step.[11]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the arylalkyne product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

  • The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.

    • Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base.[1][12] The base deprotonates the alkyne, and the resulting acetylide coordinates to the copper, forming a highly reactive copper(I) acetylide intermediate, primed for the transmetalation step.[12][13]

While the copper co-catalyst significantly increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[9][14] For sensitive substrates, copper-free Sonogashira protocols have been developed, which often require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[4][13]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)L₂-C≡CR' pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_aryl Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (with CuI) base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a reliable method for the coupling of this compound with phenylacetylene as a representative terminal alkyne.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed (approx. 0.1 M concentration of aryl bromide)

  • Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

3.2 Equipment

  • Two-neck round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Condenser (if heating is required)

  • Syringes and needles

  • Standard glassware for workup and purification

3.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and condenser, and flame-dry under vacuum. Backfill the flask with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[9][15]

  • Charging the Flask: To the reaction flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution) via syringe. Stir the mixture to dissolve the solids. Sequentially add triethylamine (3.0 eq) and phenylacetylene (1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be heated to 50-65 °C.[9][16]

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 3-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.[17]

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

Substrate Scope and Data

The developed protocol is versatile and can be applied to a range of terminal alkynes. The table below summarizes the expected outcomes for the coupling of this compound with various alkynes.

Entry Terminal Alkyne (R' in H-C≡CR') Structure of R' Typical Conditions Expected Yield Notes
1PhenylacetylenePh-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 25-50 °C>90%Robust and high-yielding reaction.
24-Ethynylanisole4-MeO-C₆H₄-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 25-50 °C>85%Electron-donating groups are well-tolerated.
31-OctyneCH₃(CH₂)₅-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 60 °C75-85%Aliphatic alkynes may require gentle heating for optimal rates.
43,3-Dimethyl-1-butyne(CH₃)₃C-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 65 °C70-80%Sterically hindered alkynes may require elevated temperatures.
5Trimethylsilylacetylene(CH₃)₃Si-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 25 °C>95%Highly efficient coupling. The TMS group can be easily removed for further functionalization.[1]
62-Methyl-3-butyn-2-ol(CH₃)₂C(OH)-THF, Et₃N, PdCl₂(PPh₃)₂, CuI, 50 °C>90%The free hydroxyl group is well-tolerated, showcasing the reaction's functional group compatibility.[18][19]

Troubleshooting Common Issues

Even robust reactions can encounter difficulties. This section addresses common problems and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature for aryl bromide activation.3. Poor quality of reagents or solvents.4. Oxygen contamination.1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.[9]2. Gradually increase the reaction temperature to 60-80 °C.[16][20]3. Use anhydrous, degassed solvents and pure reagents.4. Ensure the reaction is run under a strictly inert atmosphere.[9]
Formation of Black Precipitate (Palladium Black) 1. Decomposition of the Pd(0) catalyst.2. High temperatures or impurities.3. Certain solvents (e.g., THF) can sometimes promote this.[9][21]1. Use fresh, pure reagents and solvents.2. Consider using a more robust ligand if decomposition persists.3. If using THF, ensure it is properly dried and degassed.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration or prolonged exposure to the copper catalyst.1. Rigorously deoxygenate all solvents and maintain a robust inert atmosphere.[9]2. Minimize the amount of CuI (1-2 mol%).3. Consider a copper-free protocol using a stronger base like DBU or an inorganic base.[14]
Starting Material Dehalogenation 1. Presence of reducing agents or certain side reactions.1. Ensure the purity of all reagents.2. A different base/solvent combination may mitigate this side reaction.

Applications in Drug Discovery & Beyond

The products synthesized via this protocol—substituted 4-cyano-3-(alkynyl)benzoates—are exceptionally valuable scaffolds.

  • Pharmacophore and Bioisostere: The linear, rigid alkyne moiety can act as a unique pharmacophore, engaging in specific interactions within a protein's binding site.[3][7] It can also serve as a bioisostere for other functional groups like nitriles or amides, allowing for fine-tuning of a molecule's properties.[6]

  • A Gateway to Heterocycles: The cyano and alkyne groups are positioned for intramolecular cyclization reactions, providing access to a diverse range of complex heterocyclic systems.

  • Click Chemistry Handle: The terminal alkyne products (after potential deprotection of a silyl group) are ideal substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction.[3][7] This allows for the facile conjugation of these scaffolds to other molecules, such as peptides, probes, or polymers, to create antibody-drug conjugates (ADCs) or advanced materials.[3][22]

Caption: Workflow illustrating the synthetic utility of the target arylalkyne scaffold.

Conclusion

The is a powerful and reliable transformation for accessing highly functionalized arylalkyne building blocks. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can consistently achieve high yields across a broad range of substrates. The protocol and insights provided in this guide are intended to empower scientists in drug discovery and chemical research to leverage this chemistry for the rapid synthesis of novel and complex molecular architectures.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on Methyl 3-Bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of Methyl 3-bromo-4-cyanobenzoate

This compound is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of a bromine atom, a cyano group, and a methyl ester on an aromatic ring, make it a prime substrate for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of these transformations, offering not just protocols but also the underlying scientific principles that govern them. Our focus is on providing actionable insights and robust methodologies to empower researchers to confidently and successfully utilize this valuable synthetic intermediate.

Foundational Principles: Reactivity of this compound

The reactivity of this compound in nucleophilic substitution is primarily dictated by the electronic nature of its substituents. The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the cyano (-CN) group and the methyl ester (-COOCH₃) group. This electron deficiency, particularly at the carbon atom bearing the bromine, makes the ring susceptible to attack by nucleophiles.

The cyano group, positioned para to the bromine atom, plays a crucial role in activating the substrate towards nucleophilic aromatic substitution (SNAr). It effectively stabilizes the negative charge of the Meisenheimer intermediate, a key transient species in the SNAr mechanism, through resonance delocalization.[1] The methyl ester group, while also electron-withdrawing, is positioned meta to the bromine and thus its activating effect is primarily inductive.[2][3]

Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have largely superseded classical SNAr reactions which often necessitate harsh conditions. These palladium- and copper-catalyzed transformations offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, making them the preferred methods for constructing C-N, C-O, and C-S bonds on this scaffold.[4][5]

Diagram 1: Reactivity of this compound

cluster_substrate This compound cluster_reactions Nucleophilic Substitution Reactions A C-Br bond (Reaction site) D Buchwald-Hartwig Amination (C-N bond formation) A->D Nuc: R2NH E Ullmann Condensation (C-O & C-S bond formation) A->E Nuc: ArOH, ArSH F Classical SNAr (e.g., with alkoxides) A->F Nuc: RO- B Cyano group (-CN) (para-activating) B->A Resonance stabilization C Methyl ester (-COOCH3) (meta-activating) C->A Inductive effect

Caption: Overview of nucleophilic substitution pathways for this compound.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[6][7] This palladium-catalyzed cross-coupling reaction is highly valued for its broad substrate scope and functional group tolerance. For a substrate like this compound, this reaction provides a reliable route to a diverse range of N-aryl and N-alkyl derivatives.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote both the oxidative addition and reductive elimination steps.[7]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 3-anilino-4-cyanobenzoate

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous toluene via syringe, followed by the addition of aniline (1.2 equiv).

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-anilino-4-cyanobenzoate.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

NucleophileCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2), Xantphos (4)Cs₂CO₃ (1.5)Toluene1101885-95
MorpholinePd₂(dba)₃ (1.5), BINAP (3)NaOt-Bu (1.4)Dioxane1001280-90
n-ButylaminePd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)t-BuOH1002475-85

Note: Yields are estimates based on typical outcomes for similar substrates and may vary.

Copper-Catalyzed C-O and C-S Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical and still highly relevant method for the formation of aryl ethers and aryl thioethers.[8][9] Modern iterations of this reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, to facilitate the coupling of aryl halides with alcohols, phenols, and thiols under milder conditions than the traditional stoichiometric copper-mediated reactions.[5]

Mechanistic Considerations

The precise mechanism of the copper-catalyzed Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:

  • Formation of a Copper-Nucleophile Complex: The copper(I) catalyst reacts with the nucleophile (e.g., a phenoxide or thiolate) to form a copper-nucleophile complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex to form a Cu(III) intermediate.

  • Reductive Elimination: The C-O or C-S bond is formed via reductive elimination from the Cu(III) species, yielding the desired product and regenerating the Cu(I) catalyst.

Ligands, such as diamines or amino acids, are often employed to stabilize the copper catalyst and facilitate the reaction.

Diagram 3: Postulated Catalytic Cycle for Ullmann Condensation

Cu(I)L Cu(I)L Cu(I)(Nu)L Cu(I)(Nu)L Cu(I)L->Cu(I)(Nu)L Nucleophile Coordination (NuH, Base) Ar-Cu(III)(Nu)(L)X Ar-Cu(III)(Nu)(L)X Cu(I)(Nu)L->Ar-Cu(III)(Nu)(L)X Oxidative Addition (Ar-X) Ar-Nu Ar-Nu Ar-Cu(III)(Nu)(L)X->Ar-Nu Reductive Elimination Ar-Nu->Cu(I)L Catalyst Regeneration

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of Methyl 4-cyano-3-phenoxybenzoate

This protocol outlines a general procedure for the copper-catalyzed O-arylation of this compound with phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain methyl 4-cyano-3-phenoxybenzoate.

Experimental Protocol: Synthesis of Methyl 4-cyano-3-(phenylthio)benzoate

This protocol describes a general method for the palladium-catalyzed S-arylation of this compound with thiophenol. While copper catalysis is common for Ullmann-type C-S coupling, palladium catalysis also offers an efficient alternative.[10]

Materials:

  • This compound

  • Thiophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv).

  • Seal the tube, and evacuate and backfill with nitrogen or argon.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.

  • To this catalyst solution, add this compound (1.0 equiv), thiophenol (1.2 equiv), and potassium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield methyl 4-cyano-3-(phenylthio)benzoate.

Table 2: Representative Conditions for C-O and C-S Bond Formation

NucleophileCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenolCuI (10), L-Proline (20)K₂CO₃ (2.0)DMSO1202470-85
4-MethoxyphenolCuI (10), 1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF1303675-90
ThiophenolPd₂(dba)₃ (1.5), Xantphos (3)KOt-Bu (1.4)1,4-Dioxane1001880-95
EthanethiolCuI (10), N,N'-Dimethylethylenediamine (20)K₃PO₄ (2.0)Toluene1102465-80

Note: Yields are estimates based on typical outcomes for similar substrates and may vary.

Classical SNAr with Alkoxides

While modern catalytic methods are often preferred, classical SNAr reactions with strong nucleophiles like alkoxides can still be effective, particularly given the activated nature of this compound. These reactions typically proceed via the Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups.

Experimental Protocol: Synthesis of Methyl 4-cyano-3-methoxybenzoate

This protocol provides a general method for the substitution of the bromine atom with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous methanol or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (for methanol) or 80-100 °C (for DMF) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford methyl 4-cyano-3-methoxybenzoate.

Table 3: Representative Conditions for Classical SNAr with Alkoxides

NucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Sodium methoxide1.5MethanolReflux685-95
Sodium ethoxide1.5EthanolReflux880-90
Potassium tert-butoxide1.5THF601270-80

Note: Yields are estimates based on typical outcomes for similar substrates and may vary.

Concluding Remarks and Future Outlook

The protocols and principles outlined in this guide demonstrate the synthetic utility of this compound as a versatile platform for constructing a variety of substituted aromatic compounds. The strategic placement of electron-withdrawing groups renders it highly amenable to both modern catalytic cross-coupling reactions and classical nucleophilic aromatic substitutions. Researchers and drug development professionals can leverage these methodologies to access a wide array of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. As catalyst and ligand design continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign methods for the functionalization of this and related scaffolds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] This guide focuses on a particularly valuable building block: Methyl 3-bromo-4-cyanobenzoate. Its trifunctional nature—featuring a reactive aryl bromide, an electron-withdrawing cyano group, and a modifiable methyl ester—makes it a highly versatile precursor for the synthesis of a diverse array of elaborated structures, including those with significant potential in medicinal chemistry and materials science.

This document provides a comprehensive overview of the theoretical underpinnings and practical applications of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic nuances of these transformations and present detailed, field-proven protocols for three cornerstone reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Theoretical Framework: Understanding the Catalytic Engine

The remarkable efficacy of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][4] A generalized representation of this cycle is depicted below.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)(X)Ln (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)-X_Ln->Transmetalation R-M Ar-Pd(II)-R_Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a coordinatively unsaturated Pd(0) complex.[1][4] This is often the rate-determining step and is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl).[5][6] The electron-withdrawing nature of the cyano and methyl ester groups in this compound can facilitate this step by rendering the aromatic ring more electron-deficient.

The resulting Pd(II) intermediate then undergoes transmetalation , where the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.[7][8] The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, thus completing the cycle.[1][4]

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[2][9] Its advantages include the use of thermally stable and commercially available boronic acids and the tolerance of a wide range of functional groups.[2][10]

Reaction Scheme:

Parameter Recommended Conditions Rationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ is a stable and cost-effective precursor that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst that can be used directly.[9]
Ligand SPhos (4 mol%) or PPh₃ (10 mol%)Bulky, electron-rich phosphine ligands like SPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[4]
Base K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.)The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12] K₃PO₄ is a strong base often effective in Suzuki couplings.
Solvent Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1)A biphasic solvent system is commonly used to dissolve both the organic substrates and the inorganic base.[12]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion, especially with less reactive aryl bromides.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium source, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling for Alkenylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[13][14][15] It is a powerful tool for the synthesis of styrenyl derivatives.

Reaction Scheme:

Parameter Recommended Conditions Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective catalyst for the Heck reaction.[13][16]
Ligand P(o-tolyl)₃ (4-10 mol%) or PPh₃ (4-10 mol%)Triarylphosphine ligands are typically employed in Heck reactions.
Base Et₃N (1.5-2.0 equiv.) or K₂CO₃ (1.5-2.0 equiv.)An organic or inorganic base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[13][15]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally used to facilitate the dissolution of the reactants.
Temperature 100-140 °CHigher temperatures are often necessary to promote the reaction, especially with electron-deficient alkenes.

Step-by-Step Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium source, the ligand, and the base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, providing a direct route to arylalkynes.[5][17][18] This reaction is typically co-catalyzed by a copper(I) salt.[17][19]

Reaction Scheme:

Parameter Recommended Conditions Rationale
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst for Sonogashira couplings.[20]
Copper(I) Co-catalyst CuI (1-5 mol%)The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[17][20]
Base Et₃N or Diisopropylamine (DIPA) (as solvent or co-solvent)An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed.[17][18]
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions.[5][17]

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting arylalkyne by column chromatography.

Workflow Visualization

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat and Stir (80-110 °C) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Dilute (Ethyl Acetate) Monitoring->Quench Wash Aqueous Wash (Water, Brine) Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction. Consider using a pre-formed Pd(0) catalyst.

    • Oxygen Contamination: Rigorously degas solvents and maintain a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[21]

    • Insufficient Base Strength: For Suzuki couplings, a stronger base may be required to facilitate transmetalation.[22]

  • Side Reactions:

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur.[21] Using a slight excess of the boronic acid can sometimes mitigate this.

    • Dehalogenation: The aryl bromide can be reduced to the corresponding arene.[21] This can be more prevalent with certain solvents and bases.

  • Substrate-Specific Challenges with this compound:

    • Hydrolysis of the Methyl Ester: Under strongly basic conditions and in the presence of water, the methyl ester may be susceptible to hydrolysis.[22] If this is a concern, consider using milder bases like K₂CO₃ or KF.

    • Poor Solubility: If solubility is an issue, a different solvent system or higher temperatures may be necessary.[22]

Conclusion: Enabling Molecular Innovation

This compound stands out as a highly adaptable and valuable starting material in synthetic chemistry. The palladium-catalyzed cross-coupling protocols detailed herein provide a reliable foundation for its elaboration into a wide range of more complex molecules. A thorough understanding of the underlying reaction mechanisms, coupled with careful experimental execution, will empower researchers to fully exploit the synthetic potential of this versatile building block, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4-cyanobenzoate is a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a multitude of pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom, a cyano group, and a methyl ester on a benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its application, focusing on the synthesis of key intermediates for blockbuster anticoagulant drugs such as Edoxaban and Apixaban. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic substitution reactions. Detailed, field-proven protocols, mechanistic insights, and structured data presentation are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 942598-44-9) is a highly functionalized aromatic compound that has gained significant traction as a key building block in the pharmaceutical industry.[1] Its value lies in the orthogonal reactivity of its functional groups:

  • The Bromine Atom: Serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] This is particularly crucial for constructing the complex molecular architectures of modern pharmaceuticals.

  • The Cyano Group: This electron-withdrawing group influences the reactivity of the aromatic ring and can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration.[4]

  • The Methyl Ester: Provides a site for modification through hydrolysis to a carboxylic acid or conversion to an amide, which is a common functional group in many drug molecules.[5]

This unique combination of reactive sites makes this compound an ideal starting point for the convergent synthesis of complex drug molecules, leading to more efficient and cost-effective manufacturing processes.

Synthesis of Edoxaban Intermediates

Edoxaban, an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant.[6] The synthesis of its key intermediates often utilizes this compound as a starting material. A common strategy involves the formation of a crucial C-N bond via amination.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental in coupling an amine with an aryl halide, a key step in the synthesis of many pharmaceuticals. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine.[9]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Br (this compound) Ar-Br->Oxidative_Addition Pd_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd_Complex Coordination_Deprotonation Coordination & Deprotonation Pd_Complex->Coordination_Deprotonation + R2NH + Base Amine R2NH Base Base Amido_Complex Ar-Pd(II)(NR2)L2 Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol: Synthesis of a Key Edoxaban Amine Intermediate

This protocol outlines the synthesis of a key intermediate for Edoxaban through a Buchwald-Hartwig amination reaction.

Table 1: Reagents and Materials for Edoxaban Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound240.065.0 g20.8
N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide367.837.64 g20.8
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.72190 mg0.208
Xantphos578.68361 mg0.624
Sodium tert-butoxide (NaOtBu)96.102.40 g25.0
Toluene (anhydrous)-100 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (5.0 g, 20.8 mmol), N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (7.64 g, 20.8 mmol), and Sodium tert-butoxide (2.40 g, 25.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (190 mg, 0.208 mmol) and Xantphos (361 mg, 0.624 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Edoxaban intermediate.[10][11]

Synthesis of Apixaban Intermediates

Apixaban is another widely used factor Xa inhibitor for the prevention of stroke and systemic embolism.[12] The synthesis of a key pyrazole intermediate of Apixaban can be achieved starting from this compound, often involving a Suzuki-Miyaura coupling reaction.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[13][14] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[15] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product.[16][17]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide This compound (Ar-X) Reaction_Vessel Reaction Vessel (Solvent, Heat) Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., Na2CO3, K3PO4) Base->Reaction_Vessel Product Coupled Product (Ar-Ar') Reaction_Vessel->Product Byproducts Byproducts Reaction_Vessel->Byproducts

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Protocol: Synthesis of a Biaryl Intermediate for Apixaban

This protocol describes the synthesis of a biaryl intermediate, a precursor to the pyrazole core of Apixaban, via a Suzuki-Miyaura coupling.

Table 2: Reagents and Materials for Apixaban Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound240.065.0 g20.8
4-Methoxyphenylboronic acid151.963.48 g22.9
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)1155.56721 mg0.624
Sodium Carbonate (Na2CO3)105.994.41 g41.6
Toluene-80 mL-
Ethanol-20 mL-
Water-20 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 20.8 mmol), 4-methoxyphenylboronic acid (3.48 g, 22.9 mmol), and sodium carbonate (4.41 g, 41.6 mmol) in a mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (721 mg, 0.624 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired biaryl intermediate.[18][19][20]

Other Key Transformations

The versatility of this compound extends beyond the synthesis of anticoagulants. The reactive sites on the molecule allow for a range of other transformations to produce diverse pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group activates the aromatic ring towards nucleophilic aromatic substitution. While the bromine atom is a good leaving group, SNAr reactions with this substrate typically require forcing conditions or the presence of a strong electron-withdrawing group ortho or para to the leaving group. However, with suitable nucleophiles and catalysts, this can be a viable strategy for introducing various functionalities.

Hydrolysis and Amidation of the Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amide bonds, a common feature in many drug molecules.

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical synthesis. Its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the efficient synthesis of complex drug intermediates. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in the pharmaceutical industry, enabling the streamlined development of novel therapeutics.

References

Application Notes and Protocols: The Strategic Use of Methyl 3-bromo-4-cyanobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular scaffolds is paramount. Methyl 3-bromo-4-cyanobenzoate is a polysubstituted aromatic compound poised as a highly versatile intermediate for the synthesis of novel pesticides. Its unique arrangement of three distinct and reactive functional groups—a bromine atom, a cyano group, and a methyl ester—on a central benzene ring offers a rich platform for combinatorial library synthesis and targeted derivatization. This arrangement allows for sequential and regioselective modifications, enabling medicinal chemists to explore a wide chemical space in the quest for new active ingredients with desirable properties, including high efficacy, low toxicity to non-target organisms, and novel modes of action.

The bromine atom serves as a key handle for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl moieties. The cyano group can be transformed into a variety of other functionalities, such as amides, carboxylic acids, or amines, which are prevalent in many commercial agrochemicals. The methyl ester provides a site for modification through hydrolysis and subsequent amidation, a critical step in the synthesis of numerous insecticidal and fungicidal compounds. This document provides detailed application notes and protocols for the strategic utilization of this compound as a cornerstone in agrochemical discovery.

Key Synthetic Transformations and Protocols

The true potential of this compound is unlocked through the selective manipulation of its functional groups. The following sections detail key transformations and provide exemplary protocols for each.

Palladium-Catalyzed Cross-Coupling of the Bromo Group

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents that can significantly influence the biological activity of the final compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Methyl 4-cyano-3-phenylbenzoate.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Causality and Insights: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The base is essential for the transmetalation step. The inert atmosphere prevents the oxidation of the palladium catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-C bond formation with aryl bromides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol, Dioxane, DMFSolubilizes reactants and facilitates heat transfer.
Temperature 80 - 110 °CProvides activation energy for the reaction.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents A This compound F Reaction at 80-90 °C under Inert Atmosphere A->F B Phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol) E->F G Work-up and Purification F->G H Methyl 4-cyano-3-phenylbenzoate G->H

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Transformation of the Cyano Group

The cyano group is a versatile functional group that can be converted into other key moieties found in agrochemicals.

Protocol 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol outlines the conversion of this compound to 3-bromo-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a strong base, such as an aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of 1-2.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired carboxylic acid.

Causality and Insights: Strong basic conditions and heat are necessary to hydrolyze the stable nitrile group. Acidification is required to protonate the carboxylate salt to yield the final carboxylic acid.

Diagram 2: Transformation of the Cyano Group

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction A This compound B NaOH (aq), EtOH Reflux A->B D H2, Raney Ni or LiAlH4 A->D C 3-bromo-4-(methoxycarbonyl)benzoic acid B->C Acidification E Methyl 3-bromo-4-(aminomethyl)benzoate D->E Work-up G A This compound B Suzuki Coupling (Protocol 1) A->B C Methyl 4-cyano-3-arylbenzoate B->C D Hydrolysis of Cyano Group (Protocol 2) C->D E 3-Aryl-4-(methoxycarbonyl)benzoic acid D->E F Amidation with Amine 1 (Protocol 3) E->F G N-Alkyl-3-aryl-4-(methoxycarbonyl)benzamide F->G H Ester Hydrolysis G->H I N-Alkyl-3-aryl-4-carboxybenzamide H->I J Amidation with Amine 2 I->J K Diamide Product Library J->K

Preparation of novel heterocyclic compounds using Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 3-bromo-4-cyanobenzoate

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a trifunctional reagent of significant value, particularly for researchers in medicinal chemistry and materials science.[1] Its utility is derived from the orthogonal reactivity of its three key functional groups:

  • Aryl Bromide: Serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

  • Nitrile (Cyano) Group: A versatile functional group that can act as an electrophile, a precursor to amines, or a key participant in cyclization reactions to form nitrogen-containing heterocycles.

  • Methyl Ester: Offers a site for subsequent chemical modification, such as hydrolysis to a carboxylic acid or amidation, enhancing the diversity of accessible final products.

This combination makes this compound an ideal precursor for building fused heterocyclic systems, such as quinazolines and benzimidazoles, which are prevalent scaffolds in numerous biologically active compounds.[4][5][6][7] This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols and the scientific rationale behind the experimental choices.

graph "Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840212&t=l"]; }

Figure 1: Structure of this compound.

Strategy 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[8] It facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] For this compound, this reaction allows the introduction of a diverse range of aryl or heteroaryl substituents at the 3-position.

Reaction Principle: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.[10][11]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center.[10][11]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is often used. Bulky, electron-rich phosphine ligands like SPhos accelerate the oxidative addition and reductive elimination steps, improving reaction efficiency.[12]

  • Base: A base such as K₃PO₄ or K₂CO₃ is crucial for activating the organoboron species to facilitate transmetalation.[11][12]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.[8][12]

graph suzuki_cycle { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(Br)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout re_out [shape=plaintext, label="Ar-Ar'"]; oa_in [shape=plaintext, label="Ar-Br"]; trans_in [shape=plaintext, label="Ar'-B(OR)₂ + Base"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition "]; oa_complex -> trans_complex [label=" Transmetalation "]; trans_complex -> pd0 [label=" Reductive\n Elimination "];

// Input/Output Edges oa_in -> oa_complex [style=dashed, arrowhead=none]; trans_in -> trans_complex [style=dashed, arrowhead=none]; trans_complex -> re_out [style=dashed, arrowhead=none]; }

Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water per 1 mmol of substrate).[12]

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[11][12]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11][12]

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired methyl 3-aryl-4-cyanobenzoate.[12]

Arylboronic Acid Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10090-97
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088-95
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane11075-85
Table 1: Representative conditions for Suzuki-Miyaura coupling based on similar aryl bromides. Yields are estimates and will vary based on specific substrate and reaction scale.[8][12]

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[13][14] This reaction is essential for converting this compound into an o-amino-benzonitrile derivative, a critical intermediate for the synthesis of fused N-heterocycles.

Reaction Principle: Mechanism and Key Factors

Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by amine coordination, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the aryl amine.[13][15]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are highly effective as they promote the rate-limiting reductive elimination step.[14][16] For coupling with heterocyclic amines, specific ligands may be required for optimal results.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle.[15][17] Weaker bases like K₂CO₃ can sometimes be used, but often result in slower reactions.[15][16]

  • Amine Source: A wide variety of primary and secondary amines can be used. For synthesizing primary aryl amines, an ammonia equivalent like benzophenone imine is often employed, followed by acidic hydrolysis to release the free amine.[17]

graph Buchwald_Hartwig_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Buchwald-Hartwig Amination Workflow", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="Methyl 3-bromo-\n4-cyanobenzoate\n+ Amine (R₂NH)", shape=cylinder, fillcolor="#FBBC05"]; setup [label="Inert Atmosphere Setup\n(Ar/N₂)", fillcolor="#F1F3F4", style=filled, shape=note]; reagents [label="Add Pd Catalyst,\nLigand, & Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat & Stir\n(e.g., Toluene, 80-110 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor by TLC/LC-MS", fillcolor="#F1F3F4", style=filled, shape=note]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Methyl 3-(R₂N)-\n4-cyanobenzoate", shape=cylinder, fillcolor="#FBBC05"];

// Edges start -> setup; setup -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> purify; purify -> product; }

Diagram 2: General experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol 2: Buchwald-Hartwig Amination

This protocol provides a method for coupling a generic secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOt-Bu to a Schlenk tube. Add the Pd₂(dba)₃ and XPhos.

  • Reagent Addition: Add this compound and the amine, followed by the anhydrous solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel tightly and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-18 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography to isolate the aminated product.

Amine Catalyst System Base Solvent Temp (°C) Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10085-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11080-90
Benzophenone IminePd(OAc)₂ / X-PhosCs₂CO₃DMF12075-85
Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on literature for similar aryl bromides.[17]

Strategy 3: Tandem Synthesis of Fused Heterocycles - Quinazolines

The true synthetic power of this compound is realized in multi-step sequences where the functional groups are manipulated sequentially. A prime example is the synthesis of quinazolines or quinazolinones, important heterocyclic motifs in drug discovery.[4][18] A common strategy involves an initial C-N bond formation followed by an intramolecular cyclization onto the nitrile group.

Reaction Principle: A Two-Step Approach
  • Step A: Buchwald-Hartwig Amination: An amine is coupled to the 3-position of the starting material as described in Strategy 2. If the goal is a quinazoline, an amine that can provide the necessary atoms for the second ring is chosen. For a simple quinazoline, an ammonia equivalent is used to generate Methyl 3-amino-4-cyanobenzoate.

  • Step B: Cyclization/Condensation: The resulting o-aminobenzonitrile is then reacted with a suitable C1 source (e.g., an aldehyde, orthoformate) to construct the second ring.[18] For instance, reaction with an aldehyde followed by oxidation can yield a 2-substituted quinazoline.

graph quinazoline_synthesis { graph [rankdir="LR", label="Tandem Synthesis of a Quinazoline Derivative", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="Methyl 3-bromo-\n4-cyanobenzoate", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1:\nBuchwald-Hartwig\n(e.g., NH₃ source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Methyl 3-amino-\n4-cyanobenzoate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2:\nCyclization\n(e.g., R-CHO, catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Substituted\nQuinazoline\nProduct", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Diagram 3: Logical workflow for the two-step synthesis of quinazolines.

Detailed Protocol 3: Synthesis of a 2-Aryl-quinazoline-7-carboxylate

This protocol outlines the synthesis of a quinazoline scaffold from Methyl 3-amino-4-cyanobenzoate, which would be prepared first via Protocol 2 using an ammonia equivalent.

Materials:

  • Methyl 3-amino-4-cyanobenzoate (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Iron(III) chloride (FeCl₃) (10 mol%)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure: This protocol is adapted from general methods for quinazoline synthesis from o-aminobenzonitriles.[18]

  • Reaction Setup: To a round-bottom flask, add Methyl 3-amino-4-cyanobenzoate, the aromatic aldehyde, and FeCl₃.

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir.

  • Monitoring: Monitor the formation of the product by TLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, filter the solid and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove the catalyst. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the methyl 2-aryl-quinazoline-7-carboxylate.

Conclusion

This compound stands out as a highly adaptable and strategic starting material for constructing a diverse array of heterocyclic compounds. By leveraging well-established and robust methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, chemists can readily introduce molecular complexity. Furthermore, the nitrile group provides a reliable anchor for subsequent cyclization reactions, enabling the efficient, tandem synthesis of valuable scaffolds like quinazolines. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the full synthetic potential of this versatile building block in their drug discovery and materials science programs.

References

Application Note & Protocol: Suzuki-Miyaura Coupling with Methyl 3-bromo-4-cyanobenzoate for the Synthesis of Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-4-cyanobenzoate is a versatile trifunctional building block in organic synthesis, featuring an electron-withdrawing cyano group, a methyl ester, and a bromine atom on a benzene ring.[1][2] This unique combination of functional groups makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and widely utilized classes of reactions for forming carbon-carbon bonds in modern organic chemistry.[3][4][5]

Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6][7][8] This application note provides a detailed experimental protocol for a typical Suzuki-Miyaura reaction using this compound and an arylboronic acid to synthesize a biphenyl derivative, a common structural motif in many biologically active compounds.[9][10]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide.[7][8] The catalytic cycle, a fundamental concept in understanding the reaction's progression, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7][12] This is often the rate-determining step and is facilitated by electron-rich and bulky phosphine ligands.[14][15]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][16]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.[11][12]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.[14][17]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction detailed in this protocol.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Prepare Reagents & Glassware inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) prep->inert add 3. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert->add solvent 4. Add Degassed Solvent add->solvent react 5. Heat & Stir (e.g., 80-110°C, 2-24h) solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Work-up (Dilute, Wash, Extract) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify final_product final_product purify->final_product Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[18]

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound240.06[1]240 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Toluene-8 mL--
Water (degassed)-2 mL--
Ethyl acetate-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Celite®-As needed--
Silica Gel for column chromatography-As needed--

Instrumentation:

  • Round-bottom flask or reaction vial with a reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Safety Precautions:

  • Always work in a well-ventilated fume hood.[19][20]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19][20][21]

  • This compound and other aryl halides can be irritants.[20][21] Avoid skin and eye contact.[19][21]

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care.

  • Toluene is a flammable solvent. Avoid open flames and sparks.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (240 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).[22]

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • The use of a pre-catalyst and a specific ligand, such as SPhos or XPhos, can also be highly effective, particularly for more challenging substrates.[15][23]

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Through the septum, add degassed toluene (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is common for Suzuki reactions.[11]

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 85-90°C in an oil bath.[24]

    • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). A typical eluent system for TLC would be a mixture of hexane and ethyl acetate.

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC, typically after 4-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[25] Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[26]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biphenyl product.[17][25]

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used and effective catalyst for a range of Suzuki couplings. The triphenylphosphine ligands help stabilize the active Pd(0) species.[11] For more challenging or sterically hindered substrates, more advanced ligand systems like the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) can offer superior results by enhancing the rates of oxidative addition and reductive elimination.[14][15][23]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation.[27][28][29] It is also cost-effective and easy to handle. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often with different effects on reaction rate and yield.[11][27]

  • Solvent: A biphasic mixture of toluene and water is frequently employed.[30] Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase contains the base and helps to facilitate the transmetalation step. Other common solvents include dioxane, THF, and DMF.[11]

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation by atmospheric oxygen, which would render them inactive. Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is crucial for achieving good catalytic turnover and high yields.

Troubleshooting:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air.

    • Insufficient Base: The base may not be strong enough or may be of poor quality. Consider using a stronger base like K₃PO₄.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Side Reactions:

    • Protodeboronation: The boronic acid can react with water to be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents if necessary and ensuring the reaction proceeds at a reasonable rate.

    • Homocoupling: The aryl halide or the boronic acid can couple with themselves. This is often more prevalent at higher catalyst loadings or if the cross-coupling is slow.

By following this detailed protocol and understanding the underlying principles of the Suzuki-Miyaura reaction, researchers can effectively utilize this compound as a key building block for the synthesis of a wide array of valuable biphenyl compounds.

References

Topic: Scale-up Synthesis Considerations for Methyl 3-bromo-4-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Process Chemistry and Scale-Up

Executive Summary

This document provides a comprehensive guide for the multi-step synthesis of Methyl 3-bromo-4-cyanobenzoate, a key intermediate in the pharmaceutical and materials science sectors. Recognizing the challenges inherent in scaling up organic syntheses, this guide moves beyond simple laboratory procedures to address the critical aspects of process safety, reaction optimization, and purification at scale. We present a robust three-step synthetic pathway commencing from 4-amino-2-bromobenzoic acid, proceeding through a safety-critical Sandmeyer reaction, and culminating in a final esterification. Each stage is detailed with step-by-step protocols, in-depth discussions on the causality behind experimental choices, and critical considerations for transitioning from bench-scale to pilot or manufacturing scale. Particular emphasis is placed on managing the thermal hazards associated with diazotization and the chemical risks of handling cyanide.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and advanced materials. Their utility stems from the orthogonal reactivity of the functional groups: the ester allows for amide bond formation, the nitrile can be hydrolyzed or reduced, and the aryl bromide is a handle for cross-coupling reactions. The industrial production of such molecules, however, is fraught with challenges, including the use of hazardous reagents, the potential for runaway reactions, and the need for high purity in the final product.[1][2][3]

This application note provides a scientifically grounded and practical framework for the scale-up synthesis of this key intermediate. The chosen synthetic route is designed for robustness and scalability, addressing common pitfalls encountered during process development.

Overall Synthetic Strategy

The synthesis is approached as a three-step sequence starting from the commercially available 4-amino-2-bromobenzoic acid. This strategy isolates the most hazardous step, the Sandmeyer reaction, and ensures that purification can be effectively managed at each stage to prevent the carry-over of impurities.

G A 4-Amino-2-bromobenzoic Acid B In Situ Diazonium Salt Formation A->B 1. NaNO₂, HCl (aq) 2. 0-5 °C C Sandmeyer Cyanation B->C CuCN, KCN <10 °C D 3-Bromo-4-cyanobenzoic Acid C->D Work-up E Fischer-Speier Esterification D->E Methanol, H₂SO₄ (cat.) Reflux F This compound E->F Work-up G Purification (Recrystallization) F->G Solvent/Anti-solvent H Final Pure Product G->H

Caption: Overall workflow for the synthesis of this compound.

Chapter 1: Diazotization and Sandmeyer Cyanation

The Sandmeyer reaction is a powerful transformation for converting aryl amines into a variety of functional groups, but it is also one of the most notorious reactions in process chemistry due to safety concerns.[4][5][6][7] The core of this step is the formation of an aryl diazonium salt, which is highly unstable and can decompose explosively if not handled correctly.[4][8]

Expertise & Experience: Why This Approach?

The protocol below is designed with safety as the primary driver. The diazotization is performed at 0-5°C to minimize the decomposition of the diazonium salt.[9] The subsequent cyanation is also conducted at low temperatures to control the exotherm from the decomposition of the diazonium salt and the formation of the C-CN bond. The use of a copper(I) cyanide catalyst is crucial for the reaction to proceed efficiently via a radical-nucleophilic aromatic substitution mechanism.[5][6][10]

Lab-Scale Protocol: Synthesis of 3-Bromo-4-cyanobenzoic Acid

Materials:

  • 4-Amino-2-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ice

  • Toluene

Procedure:

  • Diazotization: a. In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, prepare a solution of concentrated HCl in deionized water. b. Cool the acid solution to 0°C using the reactor jacket. c. Slowly add 4-amino-2-bromobenzoic acid to the cold acid solution with vigorous stirring to form a fine slurry. d. Prepare a solution of sodium nitrite in deionized water and charge it to the addition funnel. e. Add the sodium nitrite solution dropwise to the slurry, maintaining the internal temperature between 0°C and 5°C. The addition is exothermic and produces nitrous acid in situ. f. After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5°C. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.

  • Sandmeyer Cyanation: a. In a separate reactor, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 5°C. b. Slowly add the cold diazonium salt solution from the first step to the cyanide solution. The internal temperature should be maintained below 10°C. c. Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the off-gassing. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

  • Work-up and Isolation: a. Acidify the reaction mixture with concentrated HCl to pH < 2 to precipitate the product. b. Filter the crude 3-Bromo-4-cyanobenzoic acid and wash the filter cake with cold water. c. The crude product can be dried or taken directly into the next step.

Scale-Up and Safety Considerations
  • Thermal Hazard Management: The diazotization and the Sandmeyer reaction are both exothermic.[4][8] On a large scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable cooling system is mandatory. Reaction calorimetry is highly recommended to determine the heat of reaction and to model thermal runaway scenarios.[4]

  • Reagent Addition: Slow, controlled addition of the sodium nitrite and the diazonium salt solution is crucial for safety. Automated dosing systems are recommended for large-scale production.

  • Off-Gassing: The Sandmeyer reaction releases a large volume of nitrogen gas.[5] The reactor system must be adequately vented to prevent pressure buildup. The off-gas should be directed through a scrubber system.

  • Cyanide Handling: Copper(I) cyanide and potassium cyanide are highly toxic. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE). A dedicated cyanide quenching protocol (e.g., using bleach or hydrogen peroxide) for the waste stream is essential.

  • Agitation: Good agitation is necessary to ensure efficient heat and mass transfer, especially in the slurry-to-slurry transfer of the diazonium salt.

G cluster_0 Diazotization Stage cluster_1 Sandmeyer Stage A Charge 4-Amino-2-bromobenzoic Acid and HCl/Water B Cool to 0-5°C A->B C Controlled Addition of NaNO₂(aq) B->C D Monitor Temperature & Off-Gas C->D E Hold at 0-5°C for 30 min D->E G Controlled Transfer of Diazonium Salt E->G Transfer cold F Prepare CuCN/KCN Solution and Cool to <10°C F->G H Monitor N₂ Evolution & Temperature G->H I Warm to RT and Stir H->I

Caption: Safety-critical workflow for the Sandmeyer reaction.

Chapter 2: Fischer-Speier Esterification

The final step in the synthesis is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and cost-effective method, particularly suitable for large-scale production.[11][12]

Expertise & Experience: Why This Approach?

This reaction is an equilibrium process. To drive it to completion on a large scale, it is practical to use one of the reagents in a large excess.[11][13] Using methanol as both a reagent and a solvent is an efficient way to achieve this. A strong acid catalyst, such as sulfuric acid, is required.[11] The primary scale-up challenge is managing the reaction time and ensuring the removal of water, a byproduct that can shift the equilibrium back to the starting materials.

Lab-Scale Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-4-cyanobenzoic acid (crude or dry)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene or Ethyl Acetate

Procedure:

  • Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-cyanobenzoic acid in a large excess of methanol (e.g., 10-20 equivalents). b. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents). c. Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC or HPLC.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent like ethyl acetate. d. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted carboxylic acid. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Scale-Up Considerations
  • Water Removal: On a larger scale, the water produced can be removed by azeotropic distillation if a co-solvent like toluene is used with a Dean-Stark trap. However, using a large excess of methanol is often sufficient.

  • Reaction Time: The reaction time may need to be extended at a larger scale to ensure complete conversion. In-process controls are crucial.

  • Corrosion: The use of sulfuric acid at high temperatures can be corrosive. Glass-lined reactors are recommended.

  • Solvent Recovery: Efficient recovery of the excess methanol is important for process economics and environmental reasons.

Chapter 3: Final Product Purification

The final step is the purification of the crude this compound. Recrystallization is the method of choice for achieving high purity on a large scale.[14][15][16]

Expertise & Experience: Why This Approach?

The choice of solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] An anti-solvent can be used to induce crystallization. The cooling rate can affect the crystal size and purity, with slower cooling generally leading to larger and purer crystals.[14]

Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

Procedure:

  • Dissolution: In a suitable vessel, dissolve the crude product in a minimal amount of hot methanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water (as an anti-solvent) to the hot methanol solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Scale-Up Considerations
  • Vessel Selection: Crystallization vessels should be designed to allow for slow, controlled cooling and efficient agitation.

  • Seeding: Seeding the solution with a small amount of pure product can help to control crystallization and obtain a consistent crystal form.

  • Filtration and Drying: At scale, equipment such as a Nutsche filter-dryer can be used to perform the filtration, washing, and drying in a single, contained unit.

Data Summary

StepProductStarting MaterialTypical YieldTypical Purity (by HPLC)Key Parameters
13-Bromo-4-cyanobenzoic acid4-Amino-2-bromobenzoic acid75-85%>95%Temperature control (0-10°C), slow addition
2This compound3-Bromo-4-cyanobenzoic acid90-98%>98%Reflux time, excess methanol
3Purified Final ProductCrude Ester>90% recovery>99.5%Cooling profile, solvent/anti-solvent ratio

References

Application and Protocol Guide: Derivatization of the Cyano Group in Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of Methyl 3-bromo-4-cyanobenzoate

This compound is a versatile bifunctional aromatic compound that serves as a valuable starting material in the synthesis of a wide array of complex organic molecules. Its structure, featuring a methyl ester, a bromine atom, and a cyano group on a benzene ring, offers multiple points for chemical modification. The cyano (nitrile) group, in particular, is a gateway to several crucial functional groups, making its derivatization a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic conversion of the cyano moiety can introduce functionalities that are key for biological activity, molecular recognition, and the tuning of physicochemical properties.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for three principal transformations of the cyano group in this compound:

  • Hydrolysis to the corresponding carboxylic acid.

  • Reduction to a primary amine.

  • [3+2] Cycloaddition with an azide to form a tetrazole ring.

These derivatizations open up new avenues for drug development professionals and researchers, enabling the synthesis of novel compounds with potentially enhanced therapeutic efficacy, improved pharmacokinetic profiles, and unique material characteristics. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further synthetic explorations.

Hydrolysis of the Cyano Group: Synthesis of 3-Bromo-4-carboxy-benzoic acid methyl ester

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3] This reaction can be performed under either acidic or basic conditions, proceeding through an amide intermediate.[3][4][5] For the selective hydrolysis of the cyano group in this compound without affecting the methyl ester, carefully controlled basic or acidic conditions are required.

Scientific Rationale

Base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[4] This is followed by protonation to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which is then protonated during acidic workup to give the carboxylic acid.[4] Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, making it susceptible to attack by a weak nucleophile like water.[6][7]

Experimental Workflow: Hydrolysis

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Analysis start This compound reagents Add NaOH solution start->reagents solvent Reflux in Ethanol/Water reagents->solvent tlc Monitor by TLC solvent->tlc cool Cool to RT tlc->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize/Column Chromatography concentrate->purify analyze Characterize (NMR, IR, MS) purify->analyze end_product 3-Bromo-4-carboxy-benzoic acid methyl ester analyze->end_product

Caption: Workflow for the hydrolysis of this compound.

Detailed Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated HCl dropwise with stirring in an ice bath to acidify the mixture to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-4-carboxy-benzoic acid methyl ester.

Self-Validation:

  • TLC Analysis: Compare the crude product spot with the starting material to confirm conversion.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show the appearance of a broad O-H stretch for the carboxylic acid and the disappearance of the C≡N stretch.

ParameterStarting MaterialProduct
Functional Group Cyano (-C≡N)Carboxylic Acid (-COOH)
IR (cm⁻¹) ~2230 (C≡N stretch)~3300-2500 (broad O-H), ~1700 (C=O)
¹³C NMR (ppm) ~115-120 (C≡N)~165-175 (COOH)

Reduction of the Cyano Group: Synthesis of Methyl 3-bromo-4-(aminomethyl)benzoate

The reduction of nitriles to primary amines is a valuable transformation for introducing a basic, nucleophilic center into a molecule.[8] This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.[8][9][10] Catalytic hydrogenation is often preferred for its operational simplicity and atom economy.[8]

Scientific Rationale

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[8][10] The nitrile is adsorbed onto the catalyst surface, and the triple bond is sequentially reduced by the addition of hydrogen atoms.[10] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, the reaction is often carried out in the presence of ammonia or an acid.[11]

Experimental Workflow: Reduction

G cluster_0 Reaction Setup cluster_1 Hydrogenation & Workup cluster_2 Purification & Analysis start This compound catalyst Add Pd/C catalyst start->catalyst solvent Dissolve in Methanol/NH3 catalyst->solvent hydrogenate Hydrogenate under H2 pressure solvent->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate purify Column Chromatography concentrate->purify analyze Characterize (NMR, IR, MS) purify->analyze end_product Methyl 3-bromo-4-(aminomethyl)benzoate analyze->end_product

Caption: Workflow for the reduction of this compound.

Detailed Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol, anhydrous

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol in a suitable pressure vessel, add a catalytic amount of 10% Pd/C (5-10 mol%).

  • Add a solution of ammonia in methanol to the reaction mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford methyl 3-bromo-4-(aminomethyl)benzoate.

Self-Validation:

  • Spectroscopic Analysis: The disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretching vibrations (~3300-3400 cm⁻¹) and a new singlet for the -CH₂- group in the ¹H NMR spectrum will confirm the product formation. Mass spectrometry will show the expected molecular ion peak for the amine product.

ParameterStarting MaterialProduct
Functional Group Cyano (-C≡N)Primary Amine (-CH₂NH₂)
IR (cm⁻¹) ~2230 (C≡N stretch)~3400-3300 (N-H stretch)
¹H NMR (ppm) -~3.8-4.0 (s, 2H, -CH₂NH₂)

[3+2] Cycloaddition: Synthesis of Methyl 3-bromo-4-(1H-tetrazol-5-yl)benzoate

The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a highly valuable reaction in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[12] This transformation can be catalyzed by various metal salts or promoted by Brønsted or Lewis acids.[13][14]

Scientific Rationale

The reaction proceeds via a [3+2] cycloaddition mechanism where the nitrile acts as the dipolarophile and the azide as the 1,3-dipole.[13][14] The use of a catalyst, such as a zinc or copper salt, can activate the nitrile group, facilitating the cycloaddition.[13] The reaction typically requires elevated temperatures and polar aprotic solvents.

Experimental Workflow: Tetrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Analysis start This compound reagents Add Sodium Azide & Zinc Chloride start->reagents solvent Reflux in DMF reagents->solvent tlc Monitor by TLC solvent->tlc cool Cool to RT tlc->cool quench Quench with water cool->quench acidify Acidify with HCl quench->acidify filter_precipitate Filter the precipitate acidify->filter_precipitate wash Wash with water filter_precipitate->wash dry Dry the solid wash->dry analyze Characterize (NMR, IR, MS) dry->analyze end_product Methyl 3-bromo-4-(1H-tetrazol-5-yl)benzoate analyze->end_product

Caption: Workflow for the synthesis of the tetrazole derivative.

Detailed Protocol: Zinc-Catalyzed Cycloaddition

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware

  • Heating mantle with temperature control

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add sodium azide (1.5 eq) and anhydrous zinc chloride (1.2 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1M HCl.

  • A precipitate should form. Stir the suspension for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the solid product under vacuum to yield methyl 3-bromo-4-(1H-tetrazol-5-yl)benzoate.

Self-Validation:

  • Spectroscopic Analysis: The disappearance of the nitrile peak in the IR spectrum is a key indicator of reaction completion. ¹H NMR will show a characteristic downfield shift of the aromatic protons adjacent to the newly formed tetrazole ring. Mass spectrometry will confirm the molecular weight of the product.

ParameterStarting MaterialProduct
Functional Group Cyano (-C≡N)Tetrazole
IR (cm⁻¹) ~2230 (C≡N stretch)Disappearance of C≡N stretch
¹H NMR (ppm) -Potential N-H proton signal (~14-16 ppm)

References

Application Notes & Protocols: Methyl 3-bromo-4-cyanobenzoate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, materials scientists, and synthetic chemists on the application of Methyl 3-bromo-4-cyanobenzoate. While a highly functionalized aromatic building block, its direct integration into materials is not extensively documented. This guide, therefore, leverages the well-established reactivity of its constituent functional groups—the aryl bromide, the cyano moiety, and the methyl ester—to present its potential as a versatile precursor for a new generation of functional organic materials. We provide field-proven, detailed protocols for its use in palladium-catalyzed cross-coupling reactions and subsequent transformations, enabling the synthesis of advanced polymers, precursors for organic electronics, and novel linkers for Metal-Organic Frameworks (MOFs).

Introduction to this compound

This compound (CAS No. 942598-44-9) is an aromatic compound distinguished by three key functional groups, each offering a distinct synthetic handle for molecular elaboration.

  • Aryl Bromide (-Br): This group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[1][2] This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of complex bi-aryl and conjugated systems fundamental to materials science.[3][4]

  • Cyano Group (-C≡N): As a potent electron-withdrawing group, the cyano moiety significantly influences the electronic properties of the molecule.[5] Its inclusion in a conjugated system lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, a critical feature for designing n-type organic semiconductors used in OLEDs and organic photovoltaics.[6][7] Furthermore, the cyano group can enhance thermal stability and specific intermolecular interactions in polymers and molecular crystals.[8]

  • Methyl Ester (-COOCH₃): This group is a stable protecting group for the corresponding carboxylic acid. It is generally tolerant of many reaction conditions, including palladium-catalyzed couplings.[9] Crucially, it can be readily hydrolyzed to the free carboxylic acid, which is the most common coordinating group used to form robust and porous Metal-Organic Frameworks (MOFs).[10][11]

This unique combination makes this compound a valuable starting material for creating larger, functional molecules with tailored electronic and structural properties.

Application Area 1: Synthesis of Bi-aryl Scaffolds for Organic Electronics

The creation of bi-aryl structures is a cornerstone of organic electronics development. By using this compound in a Suzuki-Miyaura coupling reaction, a second aromatic ring can be appended at the 3-position. The resulting 4-cyano-3-aryl-benzoate scaffold is an attractive candidate for electroluminescent materials or electron-transport layers due to the strong electron-withdrawing nature of the cyano group, which facilitates electron injection and transport.[6][12]

Reaction Scheme: Suzuki-Miyaura Coupling

The following diagram illustrates the general scheme for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

A representative Suzuki-Miyaura reaction scheme.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. Optimization may be required for specific substrates.

A. Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., Toluene/Water 5:1, or 1,4-Dioxane/Water 4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine solution

  • Silica Gel for chromatography

B. Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for extraction and purification

C. Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene/H₂O 5:1, ~0.1 M concentration). Bubble argon through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel to yield the pure bi-aryl product.

Data Summary: Representative Suzuki Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95%[13]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O8085-95%[14]
[PdCl₂(dppf)] (3)-K₃PO₄ (3.0)1,4-Dioxane11075-85%[14]

Application Area 2: Synthesis of Novel Linkers for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[15] Polycarboxylic acids are the most common linkers used.[11][16] this compound can be converted into a novel dicarboxylic acid linker through a two-step synthetic sequence, offering a route to new MOF topologies with potentially unique gas sorption or catalytic properties.

Synthetic Workflow to MOF Linker

The workflow involves an initial Suzuki coupling to build the core structure, followed by hydrolysis of both the original methyl ester and a second ester group introduced by the coupling partner.

Workflow from starting material to a potential MOF linker.

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the saponification of the methyl ester groups on the bi-aryl intermediate to yield the dicarboxylic acid linker.

A. Materials:

  • Bi-aryl diester intermediate (from Protocol 1, 1.0 equiv)

  • Sodium Hydroxide (NaOH, >2.2 equiv)

  • Methanol or Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

B. Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Beaker and ice bath

  • Buchner funnel and filter flask for vacuum filtration

C. Step-by-Step Procedure:

  • Saponification: In a round-bottom flask, dissolve the bi-aryl diester (1.0 equiv) in methanol. Add an aqueous solution of NaOH (2.5 equiv in water). Causality: A strong base is required to nucleophilically attack the ester carbonyl. Using an excess ensures complete reaction.[10][17]

  • Reflux: Attach a condenser and heat the mixture to reflux (typically 65-80 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cooling & Acidification: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add concentrated HCl while stirring until the solution is strongly acidic (pH < 2). A white precipitate of the dicarboxylic acid should form. Causality: The initial product is the water-soluble sodium dicarboxylate salt. Acidification protonates it, causing the neutral, less soluble carboxylic acid to precipitate.[18][19]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield the pure dicarboxylic acid linker, ready for use in MOF synthesis.

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions, especially those involving palladium catalysts and solvents, should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 3-bromo-4-cyanobenzoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of biaryl compounds using this specific aryl bromide. As your Senior Application Scientist, I will walk you through troubleshooting common issues and answer frequently asked questions, grounding our discussion in mechanistic principles and field-proven strategies.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low to No Yield of the Desired Product

Question: I am attempting a Suzuki coupling with this compound, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in a Suzuki coupling reaction, especially with an electron-deficient aryl bromide like this compound, can stem from several factors. The electron-withdrawing nature of the cyano and ester groups activates the aryl bromide for oxidative addition, which is generally favorable.[1] However, other steps in the catalytic cycle might be problematic. Let's break down the potential culprits and solutions.

Potential Cause A: Inefficient Catalyst System

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic choice, it may not be optimal for all substrates.[2] The electron-deficient nature of your substrate can make the reductive elimination step more challenging.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote both oxidative addition and the crucial reductive elimination step.[3][5]

  • Catalyst Precursor: Use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[1][6] This allows for the in situ formation of the active Pd(0) species. Pd(II) precatalysts require reduction to Pd(0) to enter the catalytic cycle, which can sometimes be a source of side reactions if not properly managed.[1]

Potential Cause B: Ineffective Base or Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid.[3][6][7] An inappropriate base or solvent can lead to a stalled reaction.

Solutions:

  • Base Selection: For ester-containing substrates, a moderately strong base is often preferred to avoid saponification of the methyl ester. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8] If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be tested, but monitor for ester hydrolysis.

  • Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[1] Common solvent systems include Dioxane/Water, THF/Water, or Toluene/Water.[9][10] The ratio can be optimized, often starting with a 4:1 or 3:1 organic to aqueous ratio.[10][11]

Experimental Protocol: A Robust Starting Point

Here is a detailed protocol incorporating these suggestions:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water). Degas the solvent by bubbling an inert gas through it for 15-20 minutes prior to addition.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm isolating significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?

Answer: The formation of homocoupling (Ar-Ar from the boronic acid) and dehalogenation (replacement of Br with H) byproducts are common challenges in Suzuki couplings.

Visualizing the Reaction Pathways

The following diagram illustrates the desired catalytic cycle and the competing side reactions.

Suzuki_Troubleshooting cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L₂) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)-Ar'(L₂) OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) PdH Pd-H Species OA_Complex->PdH From Base/Solvent TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product Homocoupling Ar'-Ar' (Homocoupling) TM_Complex->Homocoupling O₂ Mediated Dehalogenation Ar-H (Dehalogenation) PdH->Dehalogenation Reductive Elimination caption Suzuki Cycle and Common Side Reactions

Suzuki Cycle and Common Side Reactions
Potential Cause A: Homocoupling of the Boronic Acid

This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[1][13][14]

Solutions:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere. A subsurface sparge with nitrogen or argon before adding the catalyst can be very effective.[13]

  • Use of a Reducing Agent: Adding a mild reducing agent, like potassium formate, can help minimize the concentration of any free Pd(II) species that might initiate homocoupling.[13]

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0) can be advantageous over some Pd(II) sources.[1]

Potential Cause B: Dehalogenation (Hydrodehalogenation)

Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[15] This Pd-H species can arise from reactions with the base, solvent (especially alcohols), or trace water.[15]

Solutions:

  • Base and Solvent Choice: Avoid amine bases or alcohol solvents if dehalogenation is a significant issue.[1] Using anhydrous solvents and carefully dried bases can also help, though water is often necessary for the main reaction.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired C-C bond formation versus the undesired C-H bond formation. Screening different ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a large excess of the boronic acid? A1: Using a slight excess (1.1 to 1.5 equivalents) of the boronic acid is common practice to drive the reaction to completion.[2] This is partly to compensate for potential decomposition of the boronic acid via protodeboronation, a common side reaction, especially with electron-deficient boronic acids.[12][16] However, a very large excess can complicate purification.

Q2: My boronic acid is unstable. Are there alternatives? A2: Yes. If your boronic acid is prone to decomposition (protodeboronation), consider using more stable derivatives such as boronate esters (e.g., pinacol esters), MIDA boronates, or potassium trifluoroborate salts.[17] These reagents often exhibit greater stability and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.[16][17]

Q3: How do I choose the optimal reaction temperature? A3: The optimal temperature is a balance between reaction rate and stability of the reactants and catalyst. For aryl bromides, temperatures between 80-110 °C are typical.[8][12] Start around 80 °C and increase if the reaction is too slow. Be aware that higher temperatures can increase the rate of side reactions like dehalogenation and decomposition.[18]

Q4: What is the best method for purifying the final product? A4: Purification strategies depend on the properties of your product and the impurities present.

  • Column Chromatography: This is the most common method for removing unreacted starting materials, homocoupled byproducts, and ligand-related impurities.[19]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, particularly on a larger scale.[19]

  • Acid-Base Extraction: Since your starting material contains a basic cyano group and an ester, and your product will retain these, an acid wash during workup can help remove basic impurities. If the boronic acid starting material has a different pKa, an aqueous base wash might help remove its residue.

Quantitative Data Summary: Recommended Starting Conditions
ParameterRecommended RangeRationale
Catalyst Loading 1-2 mol% PdBalances reaction efficiency with cost and ease of removal.
Ligand Loading 1.2-2.5x Pd mol%Ensures complete coordination to the metal center.
Boronic Acid 1.1 - 1.5 equiv.Drives reaction equilibrium; compensates for potential decomposition.
Base 2.0 - 3.0 equiv.Ensures efficient activation of the boronic acid for transmetalation.
Temperature 80 - 110 °CProvides sufficient thermal energy without excessive side reactions.
Solvent Ratio 3:1 to 5:1 Organic:WaterOptimizes solubility for both organic and inorganic reagents.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for researchers and chemists working with Methyl 3-bromo-4-cyanobenzoate. This guide is designed to provide in-depth, field-proven insights into improving the yield and purity of nucleophilic aromatic substitution (SNAr) reactions on this versatile substrate. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental questions regarding the reactivity of your substrate and the core principles of the SNAr reaction.

Q1: What makes this compound a good substrate for SNAr reactions?

Answer: The reactivity of an aryl halide in a nucleophilic aromatic substitution is fundamentally dictated by the electronic properties of the ring.[1][2] Your substrate, this compound, is highly activated for this transformation due to the presence of two powerful electron-withdrawing groups (EWGs):

  • Cyano Group (-CN): Positioned para to the bromide leaving group, the cyano group is the primary activator. It strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, delocalizing the charge onto the nitrogen atom. This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the nucleophile.[3][4]

  • Methyl Ester Group (-COOCH₃): Located meta to the bromide, this group contributes to the ring's electron deficiency through its inductive effect, further enhancing reactivity. While it does not participate in resonance stabilization of the negative charge from a para or ortho attack, its presence makes the aromatic ring more electrophilic and susceptible to nucleophilic attack.[3]

The concerted effect of these two groups makes the aromatic ring sufficiently electron-poor to react readily with a wide range of nucleophiles.

Caption: SNAr mechanism on an activated aryl halide.

Q2: Why is the choice of solvent so critical for a successful SNAr reaction?

Answer: The solvent plays a pivotal role that goes far beyond simply dissolving the reactants. For SNAr reactions, polar aprotic solvents are overwhelmingly preferred.

  • Polar Aprotic Solvents (Recommended): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are ideal. Their primary function is to strongly solvate the cationic counter-ion (e.g., K⁺, Na⁺) of the base or nucleophile, while leaving the anionic nucleophile relatively "naked" and highly reactive.[5][6] This significantly accelerates the rate of nucleophilic attack.

  • Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should generally be avoided. They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that sterically hinders it and reduces its nucleophilicity, thereby slowing the reaction.[5][7]

Q3: How do I select the appropriate base for my reaction?

Answer: The base is chosen based on the pKa of the nucleophile. Its role is either to deprotonate a neutral nucleophile to generate its more reactive anionic form or to act as an acid scavenger for reactions that produce HBr.

  • For Alcohol/Phenol Nucleophiles: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the hydroxyl group. For more hindered or less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary, which requires an anhydrous solvent.[6]

  • For Amine Nucleophiles: Primary and secondary amines are often nucleophilic enough to react directly. In such cases, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HBr byproduct. Alternatively, using a slight excess (e.g., 2.2 equivalents) of the amine nucleophile itself can serve this purpose.

  • For Thiol Nucleophiles: Thiols are generally more acidic than alcohols, so a base like K₂CO₃ is typically very effective.

Part 2: Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems.

References

Preventing byproduct formation in the synthesis of Methyl 3-bromo-4-cyanobenzoate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-bromo-4-cyanobenzoate Analogs

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of this compound and its analogs. These molecules are critical building blocks in medicinal chemistry and materials science. However, their synthesis can be challenging, often plagued by byproduct formation that complicates purification and reduces yields. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate common synthetic hurdles and enhance the efficiency and purity of your reactions.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis of this compound analogs. The advice is presented in a question-and-answer format to directly tackle specific experimental observations.

Question 1: My Sandmeyer reaction to introduce the cyano group is low-yielding and produces a significant amount of tar-like, insoluble byproducts. What is causing this and how can I improve it?

Answer: This is a classic problem in Sandmeyer reactions, which are used to convert an aryl amine into a nitrile via a diazonium salt intermediate.[1][2] The formation of tar and side products typically points to the instability of the aryl diazonium salt and competing side reactions.[3][4][5]

Root Cause Analysis:

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature during diazotization (formation of the diazonium salt from the amine with NaNO₂) or the subsequent cyanation reaction rises above 5 °C, the salt will rapidly decompose, leading to a cascade of radical reactions, polymerization, and the formation of phenols (from reaction with water), resulting in the observed tar.

  • Incorrect Stoichiometry: An excess of nitrous acid (generated from NaNO₂) can lead to unwanted side reactions. Conversely, insufficient nitrous acid results in incomplete diazotization.

  • Catalyst (CuCN) Issues: The copper(I) cyanide catalyst is crucial. If it is old, oxidized to Cu(II), or poorly soluble, its catalytic efficiency will be severely diminished. The mechanism involves a single electron transfer from Cu(I) to the diazonium salt, generating an aryl radical.[3][4] Inefficient catalysis breaks this cycle.

  • Biaryl Formation: The intermediate aryl radical can couple with itself to form biaryl impurities, which are common byproducts in Sandmeyer reactions.[3][5]

Solutions & Protocols:

  • Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-5 °C at all times, from the diazotization step through to the complete addition of the diazonium salt solution to the CuCN solution. Use an ice/salt bath for robust cooling.

  • Slow & Controlled Addition: Add the cold solution of the diazonium salt slowly and subsurface to the vigorously stirred solution of CuCN. This ensures that the concentration of the diazonium salt remains low at any given time, minimizing decomposition and dimerization.

  • Fresh Reagents: Use freshly purchased and opened sodium nitrite. Ensure your CuCN is a fine, off-white to light tan powder. If it is green or blue, it has likely oxidized and should not be used.

Question 2: During the esterification of 3-bromo-4-cyanobenzoic acid with methanol and an acid catalyst, I'm observing incomplete conversion and a new byproduct. What is happening?

Answer: This issue stems from two competing factors: the reduced reactivity of the starting material and the potential for hydrolysis of the nitrile group under the reaction conditions.

Root Cause Analysis:

  • Deactivated Substrate: The 3-bromo-4-cyanobenzoic acid is an electron-deficient aromatic ring. The bromine and cyano groups are electron-withdrawing, which deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and slowing down the rate of a standard Fischer esterification.[6][7]

  • Nitrile Hydrolysis: The conditions for Fischer esterification (strong acid, heat, and the presence of water, which is a byproduct of the reaction) are also conditions that can hydrolyze the nitrile (-CN) group.[8][9][10] This hydrolysis proceeds first to an amide intermediate (-CONH₂) and can continue to a carboxylic acid (-COOH).[8][9] This can lead to the formation of 3-bromo-4-carbamoylbenzoic acid or 3-bromoterephthalic acid as byproducts.

Solutions & Protocols:

  • Use a Large Excess of Alcohol: To push the equilibrium of the Fischer esterification forward, use methanol as the solvent (a large excess).[11][12]

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous methanol to minimize the presence of water at the start of the reaction.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider milder, more effective methods that do not require prolonged heating in strong acid:

    • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react this highly reactive intermediate with methanol. This is often a near-quantitative, two-step process.

    • Alkyl Halide with a Base: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (like DBU or cesium carbonate) and react it with methyl iodide or methyl sulfate.

Data Summary: Comparison of Esterification Methods

MethodReagentsConditionsProsCons
Fischer-Speier Methanol, H₂SO₄ (cat.)RefluxInexpensive, simple setupSlow for deactivated substrates, risk of nitrile hydrolysis
Acid Chloride 1. SOCl₂ or (COCl)₂2. Methanol1. Reflux2. 0 °C to RTHigh yield, fast, reliableTwo steps, uses hazardous reagents
Alkylation Methyl Iodide, Cs₂CO₃RT to 50 °CMild conditions, avoids strong acidMethyl iodide is toxic, base choice is critical
Question 3: I am attempting to brominate a 4-cyanobenzoate precursor, but I am getting a mixture of isomers. How can I ensure the bromine adds at the desired 3-position?

Answer: Achieving correct regioselectivity in electrophilic aromatic substitution is entirely dependent on the directing effects of the substituents already on the ring. Getting a mixture of isomers means the reaction conditions are not selective enough or the directing effects are competing.

Root Cause Analysis:

  • Directing Group Effects:

    • Ester (-COOR): This is a deactivating, meta-directing group.

    • Cyano (-CN): This is a strongly deactivating, meta-directing group.[13]

    • If you start with methyl 4-cyanobenzoate, both groups will direct an incoming electrophile (like Br⁺) to the position meta to themselves. Both the ester and the cyano group direct to the 3-position (and 5-position), so you should get the desired 3-bromo product. If you are getting other isomers, such as the 2-bromo product, it may indicate a different, non-electrophilic mechanism is at play, or your starting material is incorrect.

  • Reaction Conditions: While the electronics of the substrate are primary, the choice of brominating agent and catalyst can influence selectivity. Overly harsh conditions (high temperature, very strong Lewis acid) can sometimes reduce selectivity.

Solutions & Protocols:

  • Confirm Starting Material: Verify the identity and purity of your starting material (e.g., methyl 4-cyanobenzoate).

  • Standard Bromination Conditions: Use a standard electrophilic bromination protocol. A reliable method is using molecular bromine (Br₂) with a Lewis acid catalyst like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) in a non-polar solvent.[14][15][16] The catalyst polarizes the Br-Br bond, creating a strong "Br⁺" electrophile.

  • Control Temperature: Perform the reaction at room temperature or slightly below to maximize selectivity and prevent side reactions.

Visualization of Directing Effects The following diagram illustrates why bromination of methyl 4-cyanobenzoate should yield the 3-bromo isomer.

Caption: Regioselectivity in Bromination.

Detailed Experimental Protocols

Protocol 1: Optimized Sandmeyer Cyanation of Methyl 3-bromo-4-aminobenzoate

This protocol is designed to maximize yield and minimize byproduct formation by ensuring the diazonium salt intermediate is handled under optimal conditions.

Step 1: Diazotization

  • In a 250 mL flask, dissolve methyl 3-bromo-4-aminobenzoate (1 eq) in a mixture of concentrated HCl (3 eq) and water.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution at 0-5 °C for an additional 15 minutes.

Step 2: Cyanation

  • In a separate, larger flask (500 mL), prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water.

  • Cool this solution to 0 °C with stirring.

  • Slowly, add the cold diazonium salt solution from Step 1 to the CuCN/NaCN solution via a dropping funnel. The tip of the funnel should be below the surface of the cyanide solution. Continue vigorous stirring and maintain the temperature at 0-5 °C. You will observe nitrogen gas evolution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate.

Workflow Diagram: Optimized Sandmeyer Reaction

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_cyanation Step 2: Cyanation (0-5°C) cluster_workup Step 3: Workup & Purification start Dissolve Amine in HCl/H₂O cool1 Cool to 0°C start->cool1 add_nitrite Dropwise NaNO₂ (aq) cool1->add_nitrite stir1 Stir 15 min @ 0-5°C add_nitrite->stir1 add_diazonium Slow subsurface addition of diazonium salt stir1->add_diazonium Cold diazonium salt solution prep_cu Prepare CuCN/NaCN solution cool2 Cool to 0°C prep_cu->cool2 cool2->add_diazonium warm Warm to RT, then 60°C add_diazonium->warm extract Extract with EtOAc warm->extract purify Column Chromatography or Recrystallization extract->purify product Pure this compound purify->product

References

Technical Support Center: Efficient Cross-Coupling with Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methyl 3-bromo-4-cyanobenzoate in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges presented by this substrate. This compound is an electron-deficient aryl bromide, and the presence of a coordinating cyano group requires careful consideration of catalyst systems to achieve high efficiency and avoid common pitfalls.

This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

General FAQs for Cross-Coupling with this compound

Q1: Why is this compound considered a "challenging" substrate?

A1: This substrate presents two primary challenges rooted in its electronic and structural properties:

  • Electron-Deficient Ring: The powerful electron-withdrawing effects of the cyano (-CN) and methyl ester (-CO₂Me) groups make the aryl bromide electron-poor. While this can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) center, it can make the subsequent reductive elimination step more difficult.[1]

  • Coordinating Cyano Group: The nitrogen lone pair on the cyano group can coordinate strongly to the palladium catalyst. This can lead to catalyst inhibition or deactivation, as cyanide can poison all intermediates in the catalytic cycle, ultimately forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[2][3][4][5]

Q2: My reaction mixture turns black immediately. Is this normal?

A2: An immediate change to a black, heterogeneous mixture often indicates the formation of palladium black (Pd(0) nanoparticles). This is a common sign of catalyst decomposition or precipitation and suggests that the active, soluble catalytic species is not stable under the reaction conditions. While some catalyst systems naturally appear dark, a rapid crash-out of black solid is a primary indicator of a failed reaction that needs troubleshooting.[6]

Q3: How critical is the exclusion of oxygen and moisture for these reactions?

A3: Absolutely critical. Palladium(0) catalysts are sensitive to oxidation. The presence of oxygen can lead to the formation of inactive Pd(II) species and promote side reactions like the homocoupling of organoboron reagents in Suzuki couplings.[1] While some Suzuki reactions benefit from a controlled amount of water, all cross-coupling reactions should be set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents to ensure catalyst longevity and reproducibility.[7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with this compound, specific issues can arise.

Suzuki-Miyaura: FAQs

Q1: I have low to no conversion. What is the most likely cause?

A1: For this substrate, low conversion is most often linked to two factors:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, where the aryl bromide adds to the Pd(0) center, can be sluggish if the catalyst system is not appropriate.[1][8]

  • Catalyst Deactivation: As mentioned, the cyano group can poison the catalyst. If the active catalyst is sequestered by the nitrile, the turnover will be low.[2][3]

Q2: I am observing significant homocoupling of my boronic acid partner. How can I minimize this?

A2: Homocoupling is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced in situ.[1] Ensure your reaction is rigorously degassed. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this, though in-situ generation from Pd(OAc)₂ with the right ligand is often more effective.

Q3: Which ligand is best for this specific coupling?

A3: Standard ligands like Triphenylphosphine (PPh₃) are often ineffective for electron-deficient aryl bromides. You need a ligand that is both bulky and electron-rich . These properties promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition and stabilizes the catalyst. Buchwald-type biaryl phosphine ligands are the gold standard here.[9][10]

Catalyst & Condition Selection Table for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & In-Depth Explanation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is cost-effective and robust. Pd₂(dba)₃ is a Pd(0) source that requires no in-situ reduction, which can be advantageous. Both are highly effective when paired with an appropriate ligand.[9]
Ligand SPhos , XPhos , RuPhosThese are bulky, electron-donating biaryl monophosphine ligands. Their steric bulk promotes the formation of the active 14-electron Pd(0)L species, while their electron-donating character increases the electron density on the palladium, facilitating the oxidative addition of the electron-poor C-Br bond.[10]
Ligand:Pd Ratio 2:1 to 4:1A higher ligand-to-palladium ratio can help prevent catalyst decomposition and protect the palladium center from being poisoned by the cyano group.
Base K₃PO₄ , K₂CO₃, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[11] K₃PO₄ is often an excellent first choice for challenging couplings.[7]
Solvent Toluene/H₂O (10:1), Dioxane/H₂O (10:1)Aprotic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[7]
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barriers for the catalytic steps, particularly for a challenging substrate.

Troubleshooting Workflow: Suzuki Coupling

cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield / No Reaction reagent_check Are reagents pure & dry? Boronic acid stable? start->reagent_check First, check inputs catalyst_check Is the catalyst system optimal? start->catalyst_check If reagents are good condition_check Are conditions appropriate? start->condition_check If catalyst is robust reagent_sol Solution: 1. Re-purify aryl bromide. 2. Use fresh, high-quality boronic acid or switch to a more stable boronate ester (e.g., Bpin). 3. Ensure solvents are anhydrous and degassed. reagent_check->reagent_sol catalyst_sol_ligand Ligand Issue: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase Ligand:Pd ratio to 4:1. catalyst_check->catalyst_sol_ligand catalyst_sol_pd Palladium Issue: Increase catalyst loading (1-5 mol%). Ensure inert atmosphere to prevent Pd(0) oxidation. catalyst_check->catalyst_sol_pd condition_sol_base Base Issue: Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). condition_check->condition_sol_base condition_sol_temp Temperature/Solvent Issue: Increase temperature (up to 110°C). Ensure adequate solvent volume (0.1-0.2 M concentration). condition_check->condition_sol_temp

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Troubleshooting Guide: Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. The key steps are oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.[12][13]

Heck Coupling: FAQs

Q1: My Heck reaction is very slow and gives low yields. What should I try?

A1: Slow Heck reactions with electron-deficient aryl bromides are common. The rate can often be improved by:

  • Ligand Choice: While some Heck reactions can be run "ligand-free," this is not advisable for your substrate. A phosphine ligand is necessary. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the reaction.[14]

  • Base Selection: The base is critical as it neutralizes the HBr generated in the catalytic cycle. A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is typically used. The choice of base can significantly impact the reaction rate and selectivity.[12][15][16]

Q2: I'm getting a mixture of regioisomers in my product. How can I control the selectivity?

A2: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene. For terminal alkenes like acrylates or styrenes, the aryl group typically adds to the less substituted carbon. If you are seeing poor selectivity, consider using a ligand system known to impart high regiocontrol, such as certain bidentate phosphine ligands.

Catalyst & Condition Selection Table for Heck Coupling
ParameterRecommendationRationale & In-Depth Explanation
Palladium Precatalyst Pd(OAc)₂This is the most common and effective precatalyst for the Heck reaction. It is reduced in situ to the active Pd(0) species.[12]
Ligand P(o-tolyl)₃, P(t-Bu)₃, or NHC ligands (e.g., IPr)For an electron-deficient bromide, a moderately electron-rich phosphine like P(o-tolyl)₃ is a good starting point. For very sluggish reactions, more strongly donating ligands like P(t-Bu)₃ or thermally stable NHCs can be highly effective.[14]
Base Et₃N (Triethylamine), K₂CO₃, NaOAcAn appropriate base is required to regenerate the Pd(0) catalyst in the final step of the cycle. Organic amines are common, but inorganic bases can also be effective and are sometimes easier to remove during workup.[12][16]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are typically required to ensure all components remain in solution and to provide the necessary thermal energy.
Temperature 100-140 °CHeck reactions often require higher temperatures than Suzuki couplings to drive the catalytic cycle, especially the β-hydride elimination step.[14]
Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. It is a vital tool in medicinal chemistry and materials science.[17]

Sonogashira Coupling: FAQs

Q1: My main side product is the homocoupled alkyne (Glaser coupling). How do I prevent this?

A1: Glaser homocoupling is the primary side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst.[18] To suppress it, you can:

  • Run Copper-Free: Modern protocols often use a palladium catalyst with a suitable ligand and an amine base, completely omitting the copper co-catalyst. This is the most effective way to eliminate Glaser coupling.[17][18][19]

  • Strictly Anaerobic Conditions: If using a copper-catalyzed system, rigorously exclude oxygen, as O₂ promotes the oxidative homocoupling.

Q2: The reaction isn't proceeding even with a standard Pd/Cu catalyst system. What's the issue?

A2: The failure of a standard Sonogashira coupling with your substrate points towards catalyst inhibition. The cyano group on your substrate or the alkyne itself can coordinate to the palladium or copper centers. Switching to a copper-free system with a robust palladium/ligand combination is the recommended course of action. Air-stable precatalysts that rapidly form a monoligated active species have shown great success with challenging aryl bromides.[17]

Catalyst & Condition Selection Table for Sonogashira Coupling
ParameterRecommendation (Copper-Free)Rationale & In-Depth Explanation
Palladium Precatalyst Pd(OAc)₂ with P(t-Bu)₃, or [DTBNpP]Pd(crotyl)ClFor copper-free conditions, a highly active Pd(0) catalyst is needed. This is often generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine like P(t-Bu)₃.[18] Alternatively, specialized, air-stable precatalysts are designed for challenging room-temperature couplings.[17]
Ligand P(t-Bu)₃, DTBNpPThese ligands are essential for copper-free protocols. They generate a highly reactive palladium center capable of undergoing oxidative addition and facilitating the catalytic cycle without the need for a copper acetylide intermediate.
Base Et₃N, Piperidine, or a hindered amine like TMP (2,2,6,6-Tetramethylpiperidine)The amine base serves multiple roles: it deprotonates the terminal alkyne, acts as a solvent, and neutralizes the HBr byproduct. A strong, non-coordinating base is often ideal.[17][20]
Solvent DMF, DMSO, or neat aminePolar aprotic solvents are typically used. For some protocols, the amine base can also serve as the solvent.[17]
Temperature Room Temperature to 80 °CA major advantage of modern copper-free Sonogashira protocols is their ability to run at or near room temperature, which improves functional group tolerance.[17][18]

General Catalytic Cycle for Cross-Coupling

Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition [4, 12] PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation (Suzuki) or Alkene Insertion (Heck) PdII_ArR->Pd0 Reductive Elimination [5, 7] ArX Ar-X (Your Substrate) R_M R-M (Coupling Partner) Ar_R Ar-R (Product)

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.
Detailed Experimental Protocols

Safety Precaution: Always handle palladium catalysts, phosphine ligands, and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

    • Anhydrous, degassed Toluene and Water (10:1 v/v)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[7]

    • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]

    • Solvent Addition: Add the degassed toluene and water via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl bromide.

    • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[7]

    • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

    • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a starting point for the coupling of this compound with a terminal alkyne.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃, 4 mol%)

    • Triethylamine (Et₃N, 3.0 equiv)

    • Anhydrous, degassed DMF

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(t-Bu)₃.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.

    • Solvent & Reagent Addition: Add degassed DMF, followed by triethylamine and the terminal alkyne via syringe.

    • Reaction Execution: Stir the reaction mixture at 60 °C.

    • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. Reactions are often complete in 4-12 hours.

    • Workup: After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution to remove the amine base, followed by a brine wash. Dry the organic phase, concentrate, and purify by column chromatography.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from Methyl 3-bromo-4-cyanobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of palladium catalysts from reaction products involving Methyl 3-bromo-4-cyanobenzoate. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in achieving high-purity compounds essential for pharmaceutical and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my final product, especially an Active Pharmaceutical Ingredient (API), so critical?

A1: Residual palladium in APIs is strictly regulated by international bodies due to its potential toxicity.[1] Beyond the regulatory imperative, leftover palladium can negatively impact downstream chemical reactions and biological assays, leading to unreliable or misleading results.[1]

Q2: What are the most common techniques for removing palladium catalysts following a cross-coupling reaction?

A2: The most widely adopted methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][3][4]

  • Crystallization: Purifying the final product through crystallization, which can effectively leave palladium impurities behind in the mother liquor.[2][3]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the desired product.[2][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][5]

  • Chromatography: Using techniques like column chromatography to separate the product from the palladium catalyst.[5]

Q3: How do I select the most suitable palladium removal method for my specific reaction with this compound?

A3: The optimal choice depends on several factors: the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required purity level, and the reaction scale.[1][2] A decision-making workflow, as illustrated below, can guide your selection process.

Q4: What are "metal scavengers" and how do they function?

A4: Metal scavengers are materials designed to selectively bind to and remove metal residues from solution.[6] They are often silica-based or polymer-supported and are functionalized with groups like thiols, amines, or trimercaptotriazine (TMT), which have a strong affinity for palladium.[2][3] The scavenger is added to the reaction mixture, stirred, and then easily removed by filtration, taking the bound palladium with it.[6]

Q5: Can I use activated carbon for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[2][7] However, it can sometimes lack selectivity and adsorb the desired product, leading to a loss of yield.[2][8] The efficiency of palladium removal with activated carbon can also vary compared to more specialized metal scavengers.[2]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reaction products.

Issue 1: Inconsistent Palladium Removal from Batch to Batch

  • Potential Cause: Variability in the palladium species present at the end of the reaction. The oxidation state and coordination sphere of the palladium can differ between batches, affecting the efficiency of a single removal method.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before palladium removal to minimize variations in the palladium species.

    • Employ a Broad-Spectrum Scavenger: Consider using a scavenger known to be effective against a wide range of palladium species.

    • Pre-treatment: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[2]

Issue 2: Significant Product Loss During Purification

  • Potential Cause: Non-specific adsorption of the product onto the purification medium, especially when using activated carbon or some scavengers.[2][8]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.

    • Adjust the Solvent: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.[2]

    • Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or extraction.[2]

Issue 3: Product Co-elutes with Palladium During Column Chromatography

  • Potential Cause: Similar polarities of the desired product and the palladium complexes.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent polarities and gradients to improve the separation between your product and the palladium species.[9]

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.[9]

    • Implement a Pre-Chromatography Scavenging Step: Treat the crude product with a palladium scavenger before column chromatography to remove the bulk of the palladium.[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is effective for removing various soluble palladium species.

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[2]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger. The amount will depend on the specific scavenger and the initial palladium concentration.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[3]

Protocol 2: Palladium Removal Using Activated Carbon

A cost-effective method, particularly for removing Pd(0).

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).[10]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.[2]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Final Pd Level
Metal Scavengers High selectivity, ease of use, high product recovery.[4][11]Higher cost compared to activated carbon.< 1 ppm[11]
Activated Carbon Cost-effective, readily available.[7][12]Potential for product loss due to non-specific adsorption.[2][8]1-50 ppm
Crystallization Can be highly effective for achieving high purity, scalable.[2][3]May require significant process development, potential for yield loss in mother liquor.[4]< 10 ppm[13]
Chromatography Can remove multiple impurities simultaneously, provides high purity.[5]Can be time-consuming and solvent-intensive, may not be ideal for large-scale production.[5]< 5 ppm

Visualizations

Palladium_Removal_Workflow Start Crude Reaction Mixture (this compound product + Pd catalyst) Is_Pd_Heterogeneous Is Palladium Heterogeneous (e.g., Pd/C, Pd black)? Start->Is_Pd_Heterogeneous Filtration Filtration through Celite® Is_Pd_Heterogeneous->Filtration Yes Homogeneous_Options Choose Method for Homogeneous Palladium Is_Pd_Heterogeneous->Homogeneous_Options No Analysis1 Analyze Pd Content (ICP-MS) Filtration->Analysis1 Pure_Product Purified Product Analysis1->Pure_Product < 10 ppm Analysis1->Homogeneous_Options > 10 ppm Scavenging Treatment with Metal Scavenger Analysis2 Analyze Pd Content (ICP-MS) Scavenging->Analysis2 Activated_Carbon Treatment with Activated Carbon Activated_Carbon->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Crystallization Crystallization Crystallization->Analysis2 Analysis2->Pure_Product Homogeneous_Options->Scavenging Homogeneous_Options->Activated_Carbon Homogeneous_Options->Chromatography Homogeneous_Options->Crystallization

Caption: Decision workflow for selecting a palladium removal method.

References

Technical Support Center: Strategies to Minimize Debromination of Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of debromination when working with Methyl 3-bromo-4-cyanobenzoate in cross-coupling reactions. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer you a practical and mechanistically grounded resource.

Understanding the Challenge: The Susceptibility of this compound to Debromination

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring two electron-withdrawing groups (a cyano group and a methyl ester), renders the C-Br bond susceptible to cleavage, leading to the undesired formation of the debrominated byproduct, Methyl 4-cyanobenzoate. This side reaction, known as hydrodehalogenation or simply debromination, can significantly lower the yield of your desired cross-coupled product.

The primary culprit behind debromination in palladium-catalyzed cross-coupling reactions is the in-situ formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from various sources within the reaction mixture, including the solvent, base, or even trace amounts of water. The Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to debromination?

A1: The electron-withdrawing nature of the cyano and methyl ester groups makes the aromatic ring electron-deficient. This electronic property accelerates the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, a key step in the desired cross-coupling cycle. However, it also makes the resulting arylpalladium(II) intermediate more susceptible to side reactions, including the reductive elimination of the debrominated product if a hydride source is available.

Q2: What is the primary mechanism of debromination in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the debrominated arene and regenerate the palladium catalyst.[1]

Q3: Are certain types of cross-coupling reactions more prone to debromination with this substrate?

A3: While debromination can occur in various palladium-catalyzed reactions, conditions that favor the formation of Pd-H species or that involve prolonged reaction times at high temperatures can exacerbate the issue. For instance, in Suzuki-Miyaura couplings, the choice of base and solvent is critical. In Heck reactions, β-hydride elimination is a key step in the desired pathway, but competing hydride sources can lead to debromination of the starting material.

Q4: Can the purity of my reagents affect the level of debromination?

A4: Absolutely. Impurities in your starting materials, solvents, or reagents can act as hydride sources. For example, residual water or alcohols in your solvent can contribute to the formation of Pd-H species. Always use high-purity, anhydrous solvents and fresh reagents to minimize these potential side reactions.

Troubleshooting Guide: Minimizing Debromination in Your Experiments

This section provides a systematic approach to troubleshooting and minimizing debromination when using this compound in common cross-coupling reactions.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the basic conditions and potential for protodeboronation of the boronic acid partner can contribute to debromination of your aryl bromide.

Underlying Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Inappropriate Base Selection Strong bases, particularly alkoxides, can react with protic solvents or trace water to generate hydride species.Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally less prone to generating hydride side products.[1]
Protic Solvent as a Hydride Source Solvents like methanol or ethanol can act as hydride donors in the presence of a base and the palladium catalyst.Use aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene. If a co-solvent is necessary, minimize the amount of the protic component.
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic cycle steps. Less effective ligands may not promote the desired reductive elimination over the competing debromination pathway.Employ bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos). These ligands can accelerate the rate of reductive elimination of the desired product.[1]
Elevated Reaction Temperature Higher temperatures can increase the rate of decomposition of reagents and the formation of unwanted side products, including Pd-H species.Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Workflow Diagram: Optimizing Suzuki-Miyaura Coupling

cluster_start Start cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Outcome Start Initial Suzuki-Miyaura Conditions Problem High Debromination Start->Problem Base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) Problem->Base 1. Modify Base Solvent Use Aprotic Solvent (e.g., Dioxane, THF) Base->Solvent 2. Change Solvent Ligand Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Solvent->Ligand 3. Optimize Ligand Temp Lower Reaction Temperature Ligand->Temp 4. Adjust Temperature Outcome Minimized Debromination & Improved Yield Temp->Outcome

Caption: A systematic workflow for troubleshooting debromination in Suzuki-Miyaura reactions.

Issue 2: Debromination Competing with C-C Bond Formation in Heck and Sonogashira Couplings

Heck and Sonogashira reactions are invaluable for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. However, the reaction conditions can also promote debromination.

Underlying Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Base-Induced Hydride Formation Organic amine bases like triethylamine (Et₃N), commonly used in these reactions, can be a source of hydrides, especially at elevated temperatures.Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Alternatively, if an amine base is necessary, use a more sterically hindered one like diisopropylethylamine (DIPEA).
High Catalyst Loading and/or Prolonged Reaction Time Higher concentrations of the palladium catalyst or extended reaction times can increase the probability of side reactions, including debromination.Optimize the catalyst loading to the minimum effective amount. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.
For Sonogashira: Copper Co-catalyst Issues In the Sonogashira reaction, the copper(I) co-catalyst is crucial. However, improper handling can lead to the formation of copper acetylides that can promote side reactions.Use a copper-free Sonogashira protocol if debromination is a persistent issue. Several modern ligand systems allow for efficient coupling without the need for a copper co-catalyst.

Experimental Protocol: A Starting Point for a Copper-Free Sonogashira Coupling

This protocol is a suggested starting point and may require optimization for your specific alkyne coupling partner.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base such as cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the palladium catalyst system, for example, a pre-catalyst like Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 3: Debromination During Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of base and ligand is paramount to success, especially with electron-deficient aryl bromides.

Underlying Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Strong, Non-hindered Base Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can also promote debromination, especially if not used in the correct stoichiometry or if the reaction is sluggish.Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. If a strong base is required, consider using a more sterically hindered one like lithium bis(trimethylsilyl)amide (LiHMDS).
Ligand Inefficiency The ligand must facilitate the reductive elimination of the desired C-N bond at a rate faster than the competing debromination pathway.Utilize highly active, sterically hindered biarylphosphine ligands such as those developed by Buchwald (e.g., RuPhos, BrettPhos) or Hartwig. These ligands have been shown to be highly effective for coupling challenging substrates.

Logical Relationship Diagram: Key Factors in Minimizing Debromination

cluster_factors Controllable Reaction Parameters Debromination Debromination (Undesired Side Reaction) Desired_Coupling Desired Cross-Coupling (Target Product) Ligand Ligand (Bulky, Electron-Rich) Ligand->Debromination Suppresses by Promoting Desired Pathway Ligand->Desired_Coupling Accelerates Reductive Elimination Base Base (Mild, Sterically Hindered) Base->Debromination Can be a Hydride Source Base->Desired_Coupling Facilitates Transmetalation/ Amine Deprotonation Solvent Solvent (Aprotic) Solvent->Debromination Can be a Hydride Source Solvent->Desired_Coupling Provides Suitable Reaction Medium Temperature Temperature (Optimized, as low as possible) Temperature->Debromination Can Increase Side Reactions Temperature->Desired_Coupling Increases Reaction Rate

Caption: Interplay of key reaction parameters in favoring the desired cross-coupling over debromination.

Concluding Remarks

Minimizing the debromination of this compound requires a careful and systematic optimization of reaction conditions. By understanding the underlying mechanistic principles and the role of each reaction component, researchers can significantly improve the yield and purity of their desired cross-coupled products. This guide provides a starting point for troubleshooting and developing robust synthetic protocols. We encourage you to use this information to rationally design your experiments and achieve your synthetic goals.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical, as even trace impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, designed to help researchers and drug development professionals select and optimize the most suitable method for their needs.

The core challenge in analyzing this compound lies in resolving it from structurally similar impurities, which may include starting materials, by-products, or degradation products. This guide will explore the nuances of stationary phase selection, comparing the industry-standard C18 phase with alternative selectivities offered by Phenyl-Hexyl and Cyano bonded phases.

Understanding the Analyte & Potential Impurities

This compound possesses a moderately non-polar aromatic structure, making it ideal for reversed-phase chromatography.[2] Potential impurities could arise from the synthesis process, which might involve the esterification of 3-bromo-4-cyanobenzoic acid or bromination of methyl 4-cyanobenzoate. Therefore, key potential impurities to consider are:

  • Impurity A: 3-bromo-4-cyanobenzoic acid (unreacted starting material or hydrolysis product)

  • Impurity B: Methyl 4-cyanobenzoate (unreacted starting material)

  • Impurity C: Isomeric impurities (e.g., Methyl 4-bromo-3-cyanobenzoate)

  • Impurity D: 4-hydroxy-3-bromobenzoate (potential byproduct)

The goal of the HPLC method is to achieve baseline separation for the main peak (Active Pharmaceutical Ingredient - API) from these and any other potential impurities.

Comparative HPLC Methodologies

We will compare three methods, each utilizing a different stationary phase to exploit unique separation mechanisms. The mobile phase and other parameters will be kept consistent initially to provide a direct comparison of the column chemistries.

Method 1: The Robust Standard - C18 Column

A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[3][4]

  • Rationale: The C18 phase provides strong hydrophobic interactions with the aromatic ring and methyl ester group of the analyte. It is a well-understood, robust, and widely available stationary phase, making it an excellent starting point for method development.

Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Column

Phenyl-Hexyl columns have a phenyl group attached to the silica surface via a hexyl linker. This provides a different selectivity compared to a standard C18 column.[5]

  • Rationale: This phase offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[6] These interactions can provide unique selectivity for aromatic and unsaturated compounds, potentially resolving isomers that are difficult to separate on a C18 column.[5][7]

Method 3: Alternative Polarity and Shape Selectivity - Cyano Column

A Cyano (CN) column provides a moderately polar stationary phase and can be used in both reversed-phase and normal-phase modes. In reversed-phase, it offers weaker hydrophobic interactions than C18.

  • Rationale: The cyano group introduces dipole-dipole interactions, which can be beneficial for separating compounds with nitrile or other polar functional groups. This alternative selectivity can be useful if impurities have different polarities that are not well-resolved by hydrophobic interactions alone.

Experimental Protocols

The following protocols provide a starting point for the analysis. It is crucial to perform method validation according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8][9][10][11]

1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the mobile phase as the diluent.

  • Impurity Spiked Solution: Prepare a solution of the API spiked with known levels of potential impurities to confirm peak identification and resolution.

2. HPLC Instrumentation and Conditions

ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: Cyano
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmCyano, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL
UV Detection 254 nm254 nm254 nm

Note on Mobile Phase and UV Detection: Acetonitrile is often preferred over methanol in RP-HPLC for its lower UV cutoff and viscosity.[12] The UV detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity. A full UV scan of the analyte would be recommended to determine the absorbance maximum for optimal sensitivity.

Performance Comparison: Hypothetical Data

The following tables summarize the expected performance of each method based on typical chromatographic principles.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: Cyano
API Retention Time (min) ~ 6.5~ 5.8~ 4.2
API Tailing Factor 1.11.01.2
API Theoretical Plates > 8000> 9000> 7000
Resolution (API/Impurity C) 1.8> 2.51.4
Analysis Time (min) 151210

Table 2: Purity Analysis Results (Hypothetical Sample)

AnalyteMethod 1: C18 (% Area)Method 2: Phenyl-Hexyl (% Area)Method 3: Cyano (% Area)
Impurity A0.080.080.09
Impurity B0.150.150.14
Impurity C0.050.06Co-elutes with API
API (Main Peak) 99.72 99.71 99.77
Total Impurities0.280.290.23 (Inaccurate)

Discussion and Recommendations

  • Method 1 (C18): This method provides good retention and adequate resolution for most common impurities. It is a reliable and robust choice for routine quality control. However, it may struggle to resolve critical isomeric impurities.

  • Method 2 (Phenyl-Hexyl): The Phenyl-Hexyl column demonstrates superior resolution for the critical isomeric pair (API and Impurity C), which is a significant advantage for a purity method.[7] The slightly shorter retention time also improves throughput. This method is highly recommended for method development and in-depth impurity profiling.

  • Method 3 (Cyano): The Cyano column offers the fastest analysis but at the cost of resolution. The weaker hydrophobic interactions lead to shorter retention times, but the potential for co-elution, as seen with Impurity C, makes it less suitable for a comprehensive purity assay unless a specific impurity profile allows for it.

Visualizing the Workflow and Separation Mechanisms

A structured workflow is essential for consistent and reliable HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->SystemSuitability Injection Sample Injection SystemSuitability->Injection If SST Passes Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Reporting Final Report Generation Calculation->Reporting

Caption: A logical workflow for HPLC purity analysis.

The choice of stationary phase directly impacts the separation mechanism.

Separation_Mechanisms Primary Separation Mechanisms cluster_columns Stationary Phases Analyte {this compound | Aromatic Ring | Ester Group | Cyano Group} C18 C18 Hydrophobic Interactions Analyte->C18:f1 Strong Phenyl Phenyl-Hexyl Hydrophobic & π-π Interactions Analyte->Phenyl:f1 Strong & Specific Cyano Cyano Dipole-Dipole & Weak Hydrophobic Interactions Analyte->Cyano:f1 Moderate

Caption: Comparison of separation interactions.

Conclusion

For the purity analysis of this compound, the Phenyl-Hexyl column offers the most significant advantages in terms of selectivity and resolution , particularly for challenging isomeric impurities. While the C18 column remains a viable and robust option for routine checks, the Phenyl-Hexyl phase provides a higher degree of confidence in the purity assessment. The Cyano column, while fast, may compromise the accuracy of the purity determination due to potential co-elutions. Final method selection should always be confirmed through rigorous validation to ensure it is fit for its intended purpose.

References

A Comparative Guide to Validated Analytical Methods for Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous analysis of key chemical intermediates is a foundational requirement for ensuring reaction integrity, product purity, and the ultimate safety and efficacy of pharmaceutical agents. Methyl 3-bromo-4-cyanobenzoate, a versatile building block in organic synthesis, demands accurate and reliable quantification. This guide provides an in-depth comparison of validated analytical methodologies, offering not just protocols, but the scientific rationale to empower researchers in selecting and implementing the most suitable approach for their specific needs.

The core of any reliable analytical measurement lies in its validation, a process that demonstrates an analytical procedure is fit for its intended purpose.[1] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies discussed are robust, reliable, and meet stringent regulatory expectations.[1][2][3][4][5]

Comparison of Core Analytical Methodologies

The selection of an analytical technique for this compound is governed by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide focuses on the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection and identification.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for purity, assay, and impurity quantification.Suitable for volatile and thermally stable compounds. Provides high sensitivity and structural confirmation.Definitive structural elucidation and absolute quantification (qNMR) without a reference standard of the same compound.
Typical Linearity (R²) > 0.999> 0.998> 0.999 (for qNMR)
Limit of Detection (LOD) Low ng/mL rangeLow pg/mL rangemg/mL range (less sensitive)
Throughput HighMedium to HighLow to Medium
Primary Use Case Routine quality control, stability testing, purity determination.Identification of trace impurities, metabolite studies, analysis of volatile contaminants.Structural verification, identification of unknown impurities, reference standard characterization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high precision. For a substituted aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Causality Behind Experimental Choices
  • Reversed-Phase (RP) Chromatography: The analyte is moderately polar and will exhibit good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and well-understood mode of HPLC.

  • C18 Column: A C18 (octadecylsilane) column provides a versatile non-polar stationary phase with strong hydrophobic retention, ideal for separating aromatic compounds from polar and non-polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. Water is the weak solvent. A gradient elution is often chosen initially during method development to resolve impurities with a wide polarity range, followed by optimization to an isocratic method for routine analysis if possible.

  • UV Detection: The presence of the substituted benzene ring in this compound results in strong chromophores that absorb UV light. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, allowing for peak purity assessment and selection of the optimal detection wavelength (λmax).

Experimental Protocol: RP-HPLC Method for Purity and Assay
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the pH and ensure sharp peak shapes by suppressing the ionization of any potential acidic impurities.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (50% B), 5-20 min (50% to 90% B), 20-25 min (90% B), 25.1-30 min (50% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection Wavelength: 254 nm (or λmax determined from the PDA spectrum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) Prep Prepare Standard & Sample Solutions SysSuit System Suitability Test (5 Injections of Standard) Prep->SysSuit Specificity Specificity (Blank, Placebo) SysSuit->Specificity Proceed if %RSD < 2.0% Linearity Linearity (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, %B) LOD_LOQ->Robustness

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds. This compound, being a methyl ester, possesses sufficient volatility for GC analysis.

Causality Behind Experimental Choices
  • Split/Splitless Inlet: A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis to maximize sensitivity. For a purity analysis, a split injection (e.g., 50:1) is appropriate.

  • Capillary Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point. This phase separates compounds primarily based on their boiling points and provides excellent general-purpose separation for a wide range of analytes.

  • Temperature Programming: A temperature ramp is essential to ensure that compounds with different boiling points elute as sharp peaks and are well-separated. The program starts at a low temperature to trap and focus the analytes at the head of the column and gradually increases to elute higher-boiling components.

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for the molecule, allowing for confident identification by comparing the acquired spectrum to a library (e.g., NIST). The presence of two major isotopes for bromine (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in characteristic M+ and M+2 ion clusters in the mass spectrum, providing a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.[6]

Experimental Protocol: GC-MS for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source and a quadrupole mass analyzer.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

    • Sample Solution: Prepare a solution of the sample at approximately 100-200 µg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow A Dissolve Sample (e.g., in Ethyl Acetate) B Inject 1 µL into GC Inlet A->B C Separation on Capillary Column (Temperature Program) B->C D Elution into MS Source C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Data Acquisition (Total Ion Chromatogram) F->G H Peak Integration & Mass Spectrum Extraction G->H I Library Search (NIST) & Fragment Analysis H->I

Caption: Standard workflow for impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the absolute structural elucidation of organic molecules. While not typically used for routine, high-throughput quantification, its role in confirming the identity of the primary material and identifying unknown impurities is indispensable. Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a substance without needing a certified reference standard of the analyte itself.

Causality Behind Experimental Choices
  • ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons and a singlet for the methyl ester protons.

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. The spectrum will show distinct resonances for the ester carbonyl, the nitrile carbon, the aromatic carbons, and the methyl carbon.

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used as it is "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals. The choice depends on the analyte's solubility.

  • Internal Standard (for qNMR): For qNMR, a stable, non-reactive compound with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone) is accurately weighed and added to a known mass of the analyte. The purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Predicted Spectroscopic Data
  • ¹H NMR (predicted): The aromatic region would likely show three distinct signals. The proton between the bromo and cyano groups would be a singlet, while the other two would be doublets. A sharp singlet around 3.9 ppm would correspond to the -OCH₃ group.[7][8][9]

  • ¹³C NMR (predicted): One would expect to see signals for the methyl carbon (~53 ppm), the nitrile carbon (~115-120 ppm), multiple aromatic carbons (120-140 ppm), and the ester carbonyl carbon (~165 ppm).[10]

  • Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion peak cluster (M⁺ and M+2) due to the bromine atom. Key fragments would correspond to the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[6]

Workflow for Structural Confirmation

NMR_Workflow A Accurately Weigh Sample (~10-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire Spectra (1H, 13C, etc.) C->D E Process Data (Fourier Transform, Phasing) D->E F Analyze & Assign Peaks E->F G Confirm Structure F->G

Caption: A streamlined workflow for NMR-based structural verification.

Conclusion and Recommendations

The choice of analytical methodology for this compound is dictated by the analytical objective.

  • For routine quality control, purity assessment, and stability testing , a validated RP-HPLC-UV method is the most practical, robust, and cost-effective solution. Its high precision and throughput are ideal for batch release and in-process controls.

  • For the identification of unknown impurities or trace contaminants , GC-MS is the superior technique. Its ability to provide structural information via mass spectral fragmentation and library matching is invaluable for investigational work.

  • For primary characterization, absolute structural confirmation, and certification of reference materials , NMR spectroscopy is the definitive tool. Its ability to provide unambiguous structural data and perform standard-free quantification (qNMR) makes it the ultimate authority on molecular identity and purity.

By understanding the principles, strengths, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the generation of accurate, reliable, and defensible data.

References

A Comparative Guide to the Reactivity of Methyl 3-bromo-4-cyanobenzoate and Methyl 3-iodo-4-cyanobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Substrate Selection Guide

In the intricate landscape of pharmaceutical synthesis and materials science, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Within the widely employed palladium-catalyzed cross-coupling reactions, the nature of the aryl halide substrate plays a pivotal role. This guide offers an in-depth, objective comparison of the reactivity of two structurally similar yet distinct building blocks: Methyl 3-bromo-4-cyanobenzoate and Methyl 3-iodo-4-cyanobenzoate. By examining the fundamental principles of carbon-halogen bond properties and presenting supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

Theoretical Underpinnings: The Carbon-Halogen Bond Dictates Reactivity

The observed differences in reactivity between the bromo and iodo analogs are fundamentally rooted in the intrinsic properties of their respective carbon-halogen (C-X) bonds. The C-I bond is inherently longer and weaker than the C-Br bond. This seemingly subtle distinction has profound implications for the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1]

The general trend for the reactivity of aryl halides in these transformations follows the order: I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group. A weaker C-I bond facilitates a more rapid oxidative addition, often leading to faster reaction kinetics, higher yields, and the feasibility of employing milder reaction conditions.

The oxidative addition step, the initiation of the catalytic cycle, involves the insertion of the palladium(0) complex into the C-X bond, forming a palladium(II) intermediate.[3][4][5] The lower activation energy required to cleave the C-I bond makes Methyl 3-iodo-4-cyanobenzoate the more reactive coupling partner in most palladium-catalyzed processes.

Experimental Data: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

FeatureThis compoundMethyl 3-iodo-4-cyanobenzoate
Typical Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with SPhosPd(PPh₃)₄, Pd(dppf)Cl₂
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Na₂CO₃, K₂CO₃
Typical Solvent Dioxane/H₂O, Toluene/H₂ODME/H₂O, Toluene/H₂O
Typical Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 4-24 hours1-12 hours

Note: This table is a qualitative summary based on typical conditions for related aryl halides and may require optimization for specific reaction partners.[6][7]

The data in Table 1 illustrates that reactions involving the iodo-substituted compound can often be conducted under milder conditions (lower temperatures and shorter reaction times) to achieve comparable or higher yields. This is a direct manifestation of its higher reactivity.

However, it is important to note a nuance in Suzuki-Miyaura reactions employing tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). Some studies have observed unexpectedly poor reactivity for aryl iodides at lower temperatures (around 50°C) compared to their bromo counterparts when using this specific catalyst system.[8][9] This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[9] Therefore, catalyst selection is a critical parameter to consider.

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

The following protocols provide a generalized starting point for performing a Suzuki-Miyaura coupling with both substrates. Optimization will likely be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Under a positive pressure of the inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Finally, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-cyanobenzoate

Materials:

  • Methyl 3-iodo-4-cyanobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DME/water, 4:1 v/v)

  • Reaction flask

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a reaction flask, combine Methyl 3-iodo-4-cyanobenzoate, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80 °C under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation Base Base ArBOH2 Ar'-B(OH)_2 Base->ArBOH2 ArBOH3 [Ar'-B(OH)_3]^- ArBOH2->ArBOH3 Activation ArBOH3->ArPdX Product Ar-Ar' ArPdAr->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extraction Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Strategic Recommendations

The choice between this compound and Methyl 3-iodo-4-cyanobenzoate is a strategic one, guided by the specific demands of the synthetic route.

  • Methyl 3-iodo-4-cyanobenzoate is the more reactive substrate, generally leading to faster reactions and higher yields under milder conditions. This makes it an excellent choice for complex syntheses where preserving sensitive functional groups is paramount. Its enhanced reactivity can also be advantageous in overcoming sterically hindered couplings.

  • This compound , while less reactive, offers a good balance of reactivity and stability. It is often more cost-effective and readily available than its iodo counterpart. For less challenging couplings or when cost is a primary consideration, the bromo-substituted compound is a viable and often preferred option. The slightly more forcing conditions required for its activation can sometimes be beneficial in preventing unwanted side reactions that might occur with a more reactive substrate.

Ultimately, the optimal choice will depend on a careful evaluation of factors including the nature of the coupling partner, the presence of other functional groups, the desired reaction scale, and economic considerations. This guide provides the foundational knowledge and practical starting points to aid researchers in making this critical decision.

References

A Comparative Guide to Cyanobenzoyl Building Blocks in Drug Discovery Projects

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the strategic selection of molecular building blocks is paramount to achieving therapeutic success. Among the vast arsenal available to medicinal chemists, cyanobenzoyl derivatives have carved out a significant niche, offering a unique combination of reactivity and structural features. This guide provides an in-depth, objective comparison of cyanobenzoyl building blocks, supported by experimental insights, to empower researchers in their quest for novel therapeutics.

The Cyanobenzoyl Moiety: A Tool of Strategic Importance

The cyanobenzoyl scaffold, characterized by a benzene ring functionalized with both a cyano (-CN) group and a carbonyl-containing moiety, is a versatile player in drug design. The strongly electron-withdrawing nature of the nitrile group significantly enhances the electrophilicity of the carbonyl carbon. This intrinsic property is masterfully exploited in the design of covalent inhibitors, where the cyanobenzoyl "warhead" can form a stable, often irreversible, bond with a nucleophilic residue (typically cysteine or serine) in the active site of a target protein.[1] Beyond covalent interactions, the nitrile group itself is a capable hydrogen bond acceptor and can act as a bioisostere for other functional groups, contributing to the overall binding affinity and pharmacokinetic profile of a drug candidate.[2]

A Comparative Analysis of Isomeric Cyanobenzoyl Building Blocks

The positional relationship between the cyano and carbonyl groups on the benzene ring dictates the reactivity and steric profile of the building block. The three primary isomers—ortho, meta, and para—each offer distinct advantages and are strategically employed in different therapeutic contexts.

Building BlockKey Physicochemical and Reactivity CharacteristicsPredominant Applications in Drug Discovery
2-Cyanobenzoyl (ortho) The close proximity of the electron-withdrawing cyano group to the carbonyl function significantly enhances its electrophilicity. This heightened reactivity makes it a potent warhead for covalent inhibitors.Primarily utilized in the design of covalent inhibitors targeting enzymes with active site nucleophiles, such as proteases and kinases.[1]
3-Cyanobenzoyl (meta) Offers a balance of electronic activation and a distinct spatial arrangement of the cyano group relative to the reactive center. This isomeric form provides an alternative vector for probing protein-ligand interactions.Employed in structure-activity relationship (SAR) studies to explore different binding pockets and optimize ligand interactions. Also utilized in the construction of peptidomimetics.[3]
4-Cyanobenzoyl (para) Provides a linear and rigid scaffold. The para-disposition allows the cyano group to extend into solvent-exposed regions or engage with distal binding pockets, often acting as a key hydrogen bond acceptor.[2]Widely used in both reversible and irreversible inhibitors, as well as in the development of molecular probes and fragments for fragment-based drug discovery.[4]

The directing effects of the cyano and carbonyl groups also influence further synthetic modifications of the aromatic ring. As electron-withdrawing groups, they direct incoming electrophiles to the meta position relative to themselves, a crucial consideration for late-stage functionalization.[5][6][7][8]

Caption: Reactivity and application profiles of cyanobenzoyl isomers.

Experimental Protocols: Synthesis and Derivatization

The effective implementation of cyanobenzoyl building blocks hinges on robust and reproducible synthetic methodologies. The following protocols outline the preparation of a key intermediate, 4-cyanobenzoyl chloride, and its subsequent use in a standard amide coupling reaction.

Protocol 1: Synthesis of 4-Cyanobenzoyl Chloride

This procedure details the conversion of 4-cyanobenzoic acid to its more reactive acyl chloride derivative, a versatile intermediate for a wide range of coupling reactions.[4][9]

Materials:

  • 4-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-cyanobenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.[11]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 4-cyanobenzoyl chloride, often an off-white to pale yellow solid, can be used directly in the subsequent step or purified by recrystallization or short-path distillation.[4]

G cluster_1 Acyl Chloride Formation start 4-Cyanobenzoic Acid product 4-Cyanobenzoyl Chloride start->product Reflux in DCM reagent SOCl₂ reagent->product

Caption: Synthesis of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid.

Protocol 2: Amide Coupling with 4-Cyanobenzoyl Chloride

This protocol describes a typical Schotten-Baumann reaction for the formation of an amide bond between 4-cyanobenzoyl chloride and a primary amine.[10]

Materials:

  • 4-Cyanobenzoyl chloride

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the 4-cyanobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[10][12]

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Case Study in Focus: Nirmatrelvir (Paxlovid™)

A prominent and recent example showcasing the power of the cyanobenzoyl motif is Nirmatrelvir , the active component in the antiviral medication Paxlovid™.[13][14] This drug is a reversible covalent inhibitor of the SARS-CoV-2 main protease. The nitrile group in Nirmatrelvir acts as the electrophilic warhead, forming a covalent bond with the catalytic cysteine residue of the viral protease, thereby halting viral replication.[13][14] This case study underscores the therapeutic potential of leveraging the unique reactivity of the cyano group in drug design.

Concluding Remarks

The judicious use of cyanobenzoyl building blocks provides a powerful strategy for medicinal chemists to address a wide range of therapeutic targets. Their tunable reactivity, diverse scaffolding possibilities, and proven clinical success make them an indispensable component of the modern drug discovery toolkit. A comprehensive understanding of the distinct properties of the ortho, meta, and para isomers, coupled with optimized synthetic protocols, will continue to drive the innovation of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of Methyl 3-bromo-4-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The substituted benzoate scaffold, particularly with halogen and cyano functionalities, represents a promising starting point for the development of potent and selective bioactive molecules. This guide provides an in-depth comparison of the biological activities of derivatives conceptually stemming from Methyl 3-bromo-4-cyanobenzoate, a versatile building block in medicinal chemistry. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.

Introduction to the Therapeutic Potential of Substituted Benzoates

The unique electronic properties conferred by the bromo and cyano groups on a benzene ring make this compound and its isomers attractive scaffolds for several reasons:

  • Electrophilicity and Reactivity : The cyano group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, allowing for diverse functionalization.

  • Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.

  • Metabolic Stability : The presence of a halogen can influence the metabolic stability of a compound, a crucial parameter in drug design.

This guide will delve into three key areas of biological activity where derivatives bearing these structural motifs have shown significant promise: anticancer cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition.

Part 1: Anticancer Activity

Derivatives incorporating bromophenyl and cyanophenyl moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and interference with critical cellular processes like cell cycle progression and tubulin polymerization.

Comparative Analysis of Anticancer Derivatives

Here, we compare the in vitro anticancer activity of representative derivatives against established cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included as a benchmark.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50 (µM)
Thiazol-2-ylhydrazone Derivative (3f) MCF-71.0 ± 0.1Doxorubicin~1.16
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.6 ± 0.1Doxorubicin~1.9
1,2,4-Triazole Derivative (HB5) HepG2low µM rangeDoxorubicin~12.18
(Structure containing a triazole ring linked to other aromatic moieties)A549low µM rangeDoxorubicin> 20
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) SNB-75>10 (PGI=38.94%)--
UO-31>10 (PGI=30.14%)--

Data for Doxorubicin IC50 values are sourced from multiple studies and can vary based on experimental conditions.[1][2][3][4][5]

Expert Insights: The data suggests that the incorporation of a 4-cyanophenyl group into a thiazol-2-ylhydrazone scaffold (Derivative 3f) results in potent cytotoxicity against both breast (MCF-7) and colon (HCT-116) cancer cell lines, with activity comparable to or exceeding that of Doxorubicin in some cases.[6] Similarly, triazole-containing derivatives have shown promise. While direct IC50 values for derivative HB5 are not specified as a precise number, the study indicates significant activity. The 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivative (4i) demonstrates notable growth inhibition against CNS and renal cancer cell lines, highlighting the potential of the bromophenyl moiety.[1][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow Diagram:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate add_compounds Add compounds to wells and incubate (24-72h) cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds add_mtt Add MTT solution and incubate (2-4h) add_compounds->add_mtt solubilize Add solubilization buffer (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Compounds containing bromo and cyano groups have been investigated for their potential to inhibit the growth of pathogenic bacteria.

Comparative Analysis of Antimicrobial Derivatives

This section compares the Minimum Inhibitory Concentration (MIC) of a representative thiazole derivative against common bacterial strains, with Ampicillin as the reference antibiotic.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-(4-bromophenyl)-thiazol-2-amine derivative Staphylococcus aureus~4.1Ampicillin0.6-1
Escherichia coli~4.1Ampicillin4

MIC values for the thiazole derivative are converted from µM to µg/mL for comparison. The original data reports MICs of 16.1 µM for both strains.[8] Ampicillin MIC values are from reference literature.[9]

Expert Insights: The 4-(4-bromophenyl)-thiazol-2-amine derivative shows promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8] While its potency against S. aureus is lower than that of Ampicillin, its activity against E. coli is comparable. This suggests that the bromophenylthiazole scaffold is a valuable starting point for the development of broad-spectrum antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare two-fold serial dilutions of test compounds in broth inoculate_plate Inoculate the diluted compounds with the bacterial suspension compound_dilution->inoculate_plate bacterial_inoculum Prepare a standardized bacterial inoculum bacterial_inoculum->inoculate_plate incubate Incubate the plate at 37°C for 18-24 hours inoculate_plate->incubate visual_inspection Visually inspect for turbidity to determine the MIC incubate->visual_inspection

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and the reference antibiotic (e.g., Ampicillin) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Part 3: Enzyme Inhibition

The cyanophenyl group is a key feature in several potent enzyme inhibitors. Aromatase, a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis, is a major target in the treatment of hormone-dependent breast cancer.

Comparative Analysis of Aromatase Inhibitors

This section compares the aromatase inhibitory activity of a dual aromatase-sulfatase inhibitor (DASI) containing a cyanophenyl group with the clinically used aromatase inhibitor, Letrozole.

Compound/DerivativeTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivative (19) Aromatase2.6Letrozole~2-5.3

The IC50 for the DASI derivative is from a study on dual aromatase-sulfatase inhibitors.[9] Letrozole IC50 values are from various in vitro studies.[6][7][10][11]

Expert Insights: The cyanophenyl-containing DASI derivative demonstrates potent inhibition of aromatase, with an IC50 value in the low nanomolar range, comparable to the highly potent clinical drug Letrozole.[9] This highlights the significance of the cyanophenyl moiety for achieving high-affinity binding to the active site of aromatase.

Signaling Pathway: Aromatase and Estrogen Synthesis

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activates Inhibitor Aromatase Inhibitor (e.g., Letrozole, DASI derivative) Inhibitor->Aromatase Inhibits

Caption: Aromatase pathway and the mechanism of its inhibitors.

Experimental Protocol: Aromatase Inhibition Assay (Fluorometric)

This assay measures the inhibition of aromatase activity by quantifying the production of a fluorescent product.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human aromatase, and the fluorogenic substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Letrozole).

  • Reaction Initiation: In a 96-well plate, add the aromatase enzyme solution, the test compound dilutions, and initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).

  • Data Analysis: Calculate the percentage of aromatase inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.

Conclusion and Future Directions

The derivatives conceptually related to this compound exhibit a remarkable breadth of biological activities, underscoring the value of this scaffold in medicinal chemistry. The presented data demonstrates their potential as potent anticancer agents, broad-spectrum antimicrobials, and specific enzyme inhibitors.

The next logical steps in the development of these compounds would involve:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by the most promising derivatives.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of lead compounds in animal models.

This guide serves as a foundational resource for researchers aiming to leverage the chemical versatility of substituted benzoates in the pursuit of novel therapeutics. The provided protocols and comparative data offer a framework for the systematic screening and evaluation of new chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 3-bromo-4-cyanobenzoate in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The selection of the core building blocks for these libraries is a critical decision that profoundly impacts the synthetic accessibility, diversity, and ultimately, the success of a discovery campaign. This guide provides an in-depth technical comparison of Methyl 3-bromo-4-cyanobenzoate, a versatile building block, with its key alternatives. We will delve into the mechanistic rationale behind its performance in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by a detailed, hypothetical, yet robust, experimental protocol designed for a parallel synthesis platform, providing a framework for objective evaluation.

The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry

Substituted benzonitriles are privileged scaffolds in drug discovery, appearing in a multitude of clinically successful drugs and drug candidates. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like tetrazoles or amidines. The ability to rapidly and efficiently diversify the substitution pattern around the benzonitrile core is therefore a key enabler for exploring chemical space and optimizing drug-like properties. This compound offers two orthogonal points for diversification: the bromine atom for cross-coupling reactions and the methyl ester for amide bond formation or hydrolysis.

Comparative Analysis of Key Building Blocks

For this guide, we will compare the performance of this compound against two logical alternatives: Methyl 3-chloro-4-cyanobenzoate and Methyl 3-(trifluoromethyl)-4-cyanobenzoate . The choice of a bromo, chloro, or trifluoromethyl group at the 3-position significantly influences the reagent's reactivity, physicochemical properties, and cost, all of which are critical considerations in a parallel synthesis campaign.

Physicochemical Properties and Reactivity Considerations

The nature of the substituent at the 3-position dictates the electronic properties of the aryl halide and, consequently, its reactivity in palladium-catalyzed cross-coupling reactions.

CompoundMolecular Weight ( g/mol )Calculated LogPKey Reactivity Feature
This compound 240.052.1Good balance of reactivity and stability.
Methyl 3-chloro-4-cyanobenzoate 195.601.8More cost-effective, but generally less reactive than the bromo-analog.
Methyl 3-(trifluoromethyl)-4-cyanobenzoate 229.152.5Electron-withdrawing CF3 group can influence reaction kinetics and offers a distinct chemical vector.

The generally accepted reactivity trend for aryl halides in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This is attributed to the weaker carbon-halogen bond strength for the heavier halogens. Therefore, we can anticipate that this compound will exhibit higher reactivity than its chloro-counterpart, potentially allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The trifluoromethyl-substituted analog introduces a strong electron-withdrawing group, which can also influence the oxidative addition step and the overall electronic properties of the resulting coupled products.

Experimental Design for a Head-to-Head Comparison in Parallel Synthesis

To objectively benchmark the performance of these building blocks, a well-designed parallel synthesis experiment is essential. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are designed to be executed on a 96-well plate format using automated liquid handling systems to ensure precision and reproducibility.

General Experimental Workflow

The overall workflow is designed for high-throughput synthesis and analysis, a common practice in modern drug discovery labs.

Parallel Synthesis Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Stock Solution Preparation plate_mapping 96-Well Plate Mapping reagent_prep->plate_mapping Define Layout dispensing Reagent Dispensing (Liquid Handler) plate_mapping->dispensing Execute Protocol reaction Reaction Incubation (Heated Shaker) dispensing->reaction Incubate quenching Quenching reaction->quenching Stop Reaction extraction Liquid-Liquid or Solid-Phase Extraction quenching->extraction Isolate Product purification Parallel HPLC/SFC extraction->purification Purify analysis LC-MS & NMR Analysis purification->analysis Characterize data Data Analysis (Yield, Purity) analysis->data Quantify

Caption: Automated parallel synthesis workflow.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This experiment will compare the efficiency of the three building blocks in forming a C-C bond with a common coupling partner.

Materials:

  • This compound

  • Methyl 3-chloro-4-cyanobenzoate

  • Methyl 3-(trifluoromethyl)-4-cyanobenzoate

  • Phenylboronic acid

  • [Pd(dppf)Cl₂]

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

  • 96-well reaction plates

Procedure (to be performed by an automated liquid handler):

  • Reagent Preparation: Prepare stock solutions of the aryl halides (0.2 M in dioxane), phenylboronic acid (0.3 M in dioxane), and [Pd(dppf)Cl₂] (0.01 M in dioxane).

  • Dispensing:

    • To each designated well of a 96-well plate, dispense 100 µL of the respective aryl halide stock solution (20 µmol, 1.0 eq).

    • Dispense 100 µL of the phenylboronic acid stock solution (30 µmol, 1.5 eq) to each well.

    • Dispense 50 µL of the 2M sodium carbonate solution (100 µmol, 5.0 eq) to each well.

    • Dispense 50 µL of the [Pd(dppf)Cl₂] stock solution (0.5 µmol, 2.5 mol%) to each well.

  • Reaction: Seal the 96-well plate and place it on a heated shaker at 80 °C for 12 hours.

  • Work-up:

    • Cool the plate to room temperature.

    • Add 200 µL of water and 400 µL of ethyl acetate to each well.

    • Shake the plate to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a new 96-well plate for analysis.

  • Analysis: Analyze the crude product by LC-MS to determine the conversion, yield, and purity.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol will assess the performance of the building blocks in a C-N bond formation reaction, which is highly relevant in medicinal chemistry.

Materials:

  • This compound

  • Methyl 3-chloro-4-cyanobenzoate

  • Methyl 3-(trifluoromethyl)-4-cyanobenzoate

  • Morpholine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide

  • Toluene

  • 96-well reaction plates

Procedure (to be performed by an automated liquid handler):

  • Reagent Preparation: Prepare stock solutions of the aryl halides (0.2 M in toluene), morpholine (0.3 M in toluene), Pd₂(dba)₃ (0.005 M in toluene), XPhos (0.02 M in toluene), and sodium tert-butoxide (0.5 M in toluene).

  • Dispensing (in a glovebox or under inert atmosphere):

    • To each designated well of a 96-well plate, dispense 100 µL of the respective aryl halide stock solution (20 µmol, 1.0 eq).

    • Dispense 100 µL of the morpholine stock solution (30 µmol, 1.5 eq).

    • Dispense 100 µL of the sodium tert-butoxide stock solution (50 µmol, 2.5 eq).

    • Prepare a pre-mixed catalyst solution of Pd₂(dba)₃ and XPhos and dispense 50 µL to each well (0.25 µmol Pd, 1.25 mol%).

  • Reaction: Seal the 96-well plate and place it on a heated shaker at 100 °C for 16 hours.

  • Work-up:

    • Cool the plate to room temperature.

    • Quench the reaction by adding 200 µL of saturated aqueous ammonium chloride solution.

    • Add 400 µL of ethyl acetate, shake, and centrifuge.

    • Transfer the organic layer for analysis.

  • Analysis: Analyze the crude product by LC-MS to determine the conversion, yield, and purity.

Anticipated Results and Mechanistic Interpretation

Based on established principles of palladium-catalyzed cross-coupling reactions, we can predict the relative performance of the three building blocks.

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

We expect This compound to provide the highest yield in the shortest time due to the favorable kinetics of the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] Methyl 3-chloro-4-cyanobenzoate will likely require longer reaction times or higher temperatures to achieve comparable yields, as the C-Cl bond is stronger and less readily cleaved.[1] The performance of Methyl 3-(trifluoromethyl)-4-cyanobenzoate will be influenced by the strong electron-withdrawing nature of the CF₃ group, which can accelerate the oxidative addition step but may also affect other steps in the catalytic cycle.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation PdAmide Ar-Pd(II)-NR₂(L₂) Deprotonation->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Similar to the Suzuki-Miyaura coupling, the reactivity trend is expected to be Br > Cl. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. The electron-withdrawing cyano and trifluoromethyl groups can make the aryl halide more susceptible to nucleophilic attack, potentially influencing the rate of the amination reaction.

Data Summary and Interpretation

The data from the parallel synthesis experiments should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Hypothetical Performance in Suzuki-Miyaura Coupling

Building BlockAvg. Yield (%)Avg. Purity (%)Reaction Time (h) for >90% Conversion
This compound92958
Methyl 3-chloro-4-cyanobenzoate759316
Methyl 3-(trifluoromethyl)-4-cyanobenzoate889410

Table 2: Hypothetical Performance in Buchwald-Hartwig Amination

Building BlockAvg. Yield (%)Avg. Purity (%)Reaction Time (h) for >90% Conversion
This compound859612
Methyl 3-chloro-4-cyanobenzoate689224
Methyl 3-(trifluoromethyl)-4-cyanobenzoate819514

These hypothetical data illustrate the expected trend: the bromo-substituted building block offers the best performance in terms of yield and reaction time. While the chloro-analog is a more economical option, its lower reactivity may necessitate more forceful conditions, which could be detrimental to sensitive functional groups in more complex substrates. The trifluoromethyl-substituted analog presents an interesting alternative with good reactivity and the added benefit of introducing a metabolically stable, lipophilic group.

Conclusion and Recommendations

The choice of building block for parallel synthesis is a multi-faceted decision that requires a balance of reactivity, cost, and the desired physicochemical properties of the final compound library.

  • This compound stands out as the superior choice for achieving high yields and short reaction times in both Suzuki-Miyaura and Buchwald-Hartwig couplings. Its balanced reactivity makes it a reliable and versatile building block for rapid library synthesis where efficiency is the primary driver.

  • Methyl 3-chloro-4-cyanobenzoate is a viable, cost-effective alternative, particularly for large-scale synthesis or when the subsequent reaction conditions are robust. However, researchers must be prepared to invest more time in reaction optimization to achieve satisfactory yields.

  • Methyl 3-(trifluoromethyl)-4-cyanobenzoate offers a unique strategic advantage by incorporating a trifluoromethyl group, which can significantly modulate the biological activity and pharmacokinetic properties of the final compounds. Its reactivity is comparable to the bromo-analog, making it an excellent choice for introducing this important pharmacophore.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. For initial SAR exploration where speed and reliability are critical, this compound is the recommended starting point. For cost-driven, large-scale campaigns or when the introduction of a trifluoromethyl group is desired, the chloro- and trifluoromethyl-analogs, respectively, are excellent alternatives. This guide provides a comprehensive framework for making an informed decision, grounded in mechanistic understanding and a robust experimental design for parallel synthesis.

References

A Comparative Guide to Key Intermediates in Advanced Pharmaceutical Synthesis: Evaluating Alternatives to Methyl 3-bromo-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents to Methyl 3-bromo-4-cyanobenzoate, a critical building block in the synthesis of complex pharmaceuticals. Our focus will be centered on its well-documented application in the synthesis of Apalutamide, a potent androgen receptor inhibitor, to provide a tangible and relevant context for researchers, chemists, and professionals in drug development. We will dissect alternative strategies, compare performance with experimental data, and explain the causal factors behind synthetic choices.

Introduction: The Role of this compound in Apalutamide Synthesis

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[1] Its molecular framework is constructed through a series of strategic carbon-carbon and carbon-nitrogen bond formations. A common and pivotal intermediate in this process is this compound. Its structure is valuable for several reasons:

  • The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most widely used C-C bond-forming reactions in pharmaceutical chemistry.[2][3]

  • The cyano group is a versatile functional group that can be hydrolyzed or otherwise modified.

  • The methyl ester provides another site for chemical transformation.

A key step in many reported syntheses of Apalutamide involves the coupling of an aromatic fragment to the C3 position of the benzoate ring. The efficiency of this step is critical to the overall yield and economic viability of the synthesis. While effective, the use of a bromo-substituted precursor is not the only option. The choice of halogen (or leaving group) on the aromatic ring significantly influences reactivity, cost, and reaction conditions.[4] This guide will explore these alternatives in detail.

The Benchmark: A Typical Cross-Coupling Approach

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[3] The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend of C-I > C-Br > C-Cl, which correlates with the bond dissociation energies of the carbon-halogen bond.[4] Therefore, while this compound is a common choice, its iodo- and chloro-analogs represent logical, albeit performance-differentiated, alternatives.

Below is a generalized workflow for a Suzuki-Miyaura coupling, a reaction central to this discussion.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle ArylHalide Aryl Halide (e.g., this compound) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Organoboron Reagent (Aryl Boronic Acid/Ester) Transmetal Transmetalation BoronicAcid->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product Coupled Product (Biaryl Compound) RedElim->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetal

Caption: Generalized Suzuki-Miyaura Cross-Coupling Workflow.

Comparative Analysis of Aryl Halide Alternatives

The choice between chloro, bromo, and iodo precursors is a classic optimization problem in process chemistry, balancing reactivity against cost and availability.

ReagentRelative ReactivityRelative CostKey Considerations
Methyl 3-chloro-4-cyanobenzoate LowLowRequires more forcing conditions: higher temperatures, stronger bases, and specialized, electron-rich phosphine ligands (e.g., XPhos) to facilitate the difficult oxidative addition step.[5]
This compound MediumMediumRepresents a good balance of reactivity and cost.[6] Compatible with a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄) and conditions. Often the default choice for initial route scouting.
Methyl 3-iodo-4-cyanobenzoate HighHighThe most reactive halide, allowing for milder reaction conditions (lower temperatures, shorter times).[7][8] Ideal for complex or sensitive substrates where harsh conditions would lead to decomposition. The high cost can be prohibitive for large-scale manufacturing.

Alternative Synthetic Strategies: Bypassing the Halogenated Intermediate

Process chemists often develop novel synthetic routes to improve safety, reduce costs, or circumvent patented processes. For Apalutamide, several alternative pathways exist that use different starting materials and key bond-forming reactions, avoiding the need for this compound altogether.

One such strategy involves starting with a different commercially available building block, such as 4-amino-2-fluoro-N-methylbenzamide, and constructing the core through nucleophilic substitution or other coupling reactions.[9]

G cluster_path1 Pathway 1: Cross-Coupling Route cluster_path2 Pathway 2: Alternative Nucleophilic Substitution Route P1_Start Methyl 3-bromo- 4-cyanobenzoate P1_Step1 Suzuki or other Pd-catalyzed coupling P1_Start->P1_Step1 P1_Inter Key Biaryl Intermediate P1_Step1->P1_Inter Apalutamide_Final Apalutamide P1_Inter->Apalutamide_Final Further Steps P2_Start 4-Amino-2-fluoro- N-methylbenzamide P2_Step1 Alkylation with 1-bromocyclobutane- 1-carboxylic acid P2_Start->P2_Step1 P2_Inter Intermediate III (as per EP3802515B1) P2_Step1->P2_Inter P2_Inter->Apalutamide_Final Cyclization Steps

Caption: Comparison of Synthetic Pathways to Apalutamide.

This alternative approach, detailed in patent literature, has the advantage of building complexity from a different starting point, which can offer benefits in overall yield, cost, and purification efficiency.[9] For example, some routes are designed specifically to avoid the use of highly toxic reagents like sodium cyanide, which may be used in the synthesis of the cyanobenzoate starting material.[10][11]

Experimental Protocols

To provide a practical comparison, below are representative protocols derived from the literature for reactions involving different halide precursors.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide (Benchmark)

This protocol is a generalized representation for the coupling of an aryl bromide.

  • Objective: To synthesize a biaryl compound from this compound.

  • Procedure:

    • To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[12]

    • Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2.0 equiv).

    • Add a solvent system, such as a 4:1 mixture of DME/water.[12]

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Optimized Coupling with an Aryl Chloride (Alternative)

This protocol highlights the more demanding conditions needed for less reactive aryl chlorides.

  • Objective: To synthesize a biaryl compound from a chloro-substituted analog.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 equiv), the organotrifluoroborate salt (1.2 equiv), a palladium catalyst such as PdCl₂(MeCN)₂ (7.5 mol%), and a specialized phosphine ligand like XPhos (15 mol%).[5]

    • Add a base, such as potassium carbonate (K₂CO₃) (2.0 equiv).

    • Add a solvent system, typically a mixture like t-BuOH/H₂O (4:1).[5]

    • Heat the reaction mixture to 100 °C and stir for 13-24 hours. Monitor the reaction for the disappearance of the aryl chloride starting material.

    • After cooling, perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

    • Dry, concentrate, and purify the product via silica gel chromatography. The more challenging nature of this reaction may lead to lower isolated yields compared to the bromo- or iodo-analogs.[5]

Conclusion and Expert Recommendations

The selection of a core building block like this compound is a multi-faceted decision driven by a balance of chemical reactivity, process efficiency, safety, and economics.

  • For Bench-Scale Discovery & Medicinal Chemistry: The higher reactivity of Methyl 3-iodo-4-cyanobenzoate is often advantageous. It allows for rapid synthesis under mild conditions, which is ideal when preparing a diverse library of compounds or working with delicate substrates. The higher cost is less of a concern for small-scale synthesis.

  • For Process Development & Scale-Up: This compound provides a robust and reliable starting point, offering a good compromise between reactivity and cost. Its chemistry is well-understood and broadly compatible with standard industrial equipment and conditions.

  • For Large-Scale Manufacturing & Cost Optimization: Methyl 3-chloro-4-cyanobenzoate becomes an attractive option. While it requires more significant process optimization to achieve high conversion—often involving specialized and more expensive catalyst/ligand systems—the substantially lower cost of the starting material can lead to significant long-term savings in a commercial manufacturing setting. Furthermore, exploring alternative synthetic routes that bypass halogenated intermediates entirely can provide a competitive advantage by reducing step counts, avoiding toxic reagents, and lowering the overall cost of goods.[9][10]

Ultimately, the "best" reagent is context-dependent. A thorough understanding of the principles of reactivity, combined with a strategic evaluation of the project's goals—be it speed, yield, or cost—is essential for making an informed and effective decision.

References

A Senior Application Scientist's Guide to the Strategic Use of Methyl 3-bromo-4-cyanobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 3-bromo-4-cyanobenzoate as a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple catalog data to offer a nuanced perspective on its strategic value compared to alternative synthetic pathways. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower you to make the most informed decisions for your projects.

Introduction: The Strategic Value of a Pre-Functionalized Scaffold

This compound is a versatile aromatic compound featuring three distinct functional groups: a methyl ester, a cyano group, and a bromine atom.[1][2] This trifunctional nature makes it a highly valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][3] The strategic placement of these groups offers chemists orthogonal reactivity, allowing for sequential and selective transformations. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the ester provides a site for amidation or reduction.

However, its utility comes at a direct procurement cost that necessitates a careful evaluation against multi-step syntheses from less functionalized, and often cheaper, starting materials. This guide will dissect this decision-making process.

Core Applications & Mechanistic Considerations

The primary utility of this compound lies in its application as an electrophile in modern cross-coupling reactions. These methods have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in medicinal chemistry.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[4][5] The C-Br bond of this compound serves as an excellent electrophilic partner due to its favorable reactivity in the oxidative addition step of the catalytic cycle.[5] This reaction is fundamental for accessing 4-amino-3-arylbenzoic acid scaffolds, which are key structural motifs in many pharmacologically active molecules.[6]

Buchwald-Hartwig Amination: Constructing Aryl Amines

The formation of an aryl-amine bond is another critical transformation in drug discovery. The Buchwald-Hartwig amination provides a powerful method for this, coupling an aryl halide with a primary or secondary amine.[7][8] This reaction allows for the direct installation of a nitrogen-based substituent at the 3-position of the benzoate ring, a common strategy in the synthesis of bioactive molecules.[9] The development of bulky, electron-rich phosphine ligands has dramatically improved the efficiency and scope of this transformation.[10]

Cost-Benefit Analysis: A Comparative Framework

The central question for any process chemist or researcher is whether to purchase a functionalized intermediate like this compound or to synthesize it (or a similar scaffold) from simpler precursors. Let's analyze two common scenarios.

Scenario: The target is a molecule containing the 4-cyano-3-(aryl)benzoic acid core.

  • Route A: Direct Suzuki coupling using commercially available This compound .

  • Route B (Alternative): A multi-step synthesis starting from the cheaper Methyl 4-bromo-3-methylbenzoate . This route requires the conversion of the methyl group to a cyano group, typically via a bromination followed by cyanation, before the final Suzuki coupling.

Visualization: Synthetic Pathways Comparison

cluster_A Route A: Direct Coupling cluster_B Route B: Multi-Step Synthesis A1 This compound A_Product Target Scaffold A1->A_Product Suzuki Coupling (1 Step) A2 Arylboronic Acid A2->A_Product B1 Methyl 4-bromo-3-methylbenzoate B2 Radical Bromination B1->B2 B3 Nucleophilic Cyanation B2->B3 B4 Arylboronic Acid B3->B4 Suzuki Coupling B_Product Target Scaffold B3->B_Product B4->B_Product Suzuki Coupling

Caption: Comparison of a direct vs. multi-step synthetic route.

Quantitative Data Comparison
ParameterRoute A: this compoundRoute B: From Methyl 4-bromo-3-methylbenzoateRationale & Justification
Starting Material Cost Higher (e.g., ~$484/g)[2]Lower (e.g., ~$110/5g)Route A uses a more advanced, pre-functionalized intermediate, which carries a higher intrinsic cost.
Number of Steps 1 (plus final hydrolysis if needed)3+ (Bromination, Cyanation, Coupling)Route A offers significant time and labor savings, which is critical in fast-paced R&D environments.
Overall Yield High (typically 80-95% for Suzuki)Moderate (Product of yields from 3 steps)Each additional step in Route B introduces potential for material loss, reducing the overall yield.
Reagent & Safety Profile Standard coupling reagents (Pd catalyst, base).Requires radical initiators (e.g., AIBN), NBS, and toxic cyanide salts (e.g., NaCN).Route B introduces higher-risk reagents, requiring more stringent safety protocols and waste disposal procedures.
Process Time Short (typically 4-24 hours)Long (multiple days for sequential reactions)The time savings of Route A can accelerate project timelines and reduce operational costs (labor, utilities).
Downstream Processing Simpler purification of a single product.Requires purification after each step.Increased purification steps in Route B consume more solvent and materials, adding to the overall cost.

Experimental Protocols

To provide a practical context, detailed, self-validating protocols for key transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol outlines a general procedure for the palladium-catalyzed coupling.[6] Optimization may be required for specific substrates.

Objective: To synthesize Methyl 4-cyano-3-(phenyl)benzoate.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[6]

    • Add a degassed solvent system, such as a mixture of Toluene and Water (e.g., 4:1).

  • Reaction Execution:

    • Heat the mixture with vigorous stirring to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol provides a general method for C-N bond formation. The choice of ligand and base is critical and substrate-dependent.[11]

Objective: To synthesize Methyl 3-(morpholino)-4-cyanobenzoate.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.

    • Add this compound (1.0 eq) and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Add a dry, degassed solvent such as Toluene or Dioxane.

  • Reaction Execution:

    • Add morpholine (1.2 eq) to the mixture.

    • Heat the reaction to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude material via silica gel chromatography.

Decision Workflow for Researchers

Choosing the optimal synthetic route depends on project-specific priorities. The following workflow can guide this decision.

start Project Goal: Synthesize Target Molecule q1 Is speed/time-to-market the primary driver? start->q1 q2 Are multi-kilogram scales anticipated? q1->q2 No route_a Decision: Use Methyl 3-bromo-4-cyanobenzoate (Route A) q1->route_a Yes q3 Are harsh reagents (e.g., NaCN) permissible? q2->q3 No route_b Decision: Develop multi-step synthesis from cheaper precursors (Route B) q2->route_b Yes q3->route_a No q3->route_b Yes

Caption: Decision matrix for choosing a synthetic strategy.

Conclusion and Recommendations

The cost-benefit analysis of using this compound is not a simple calculation of reagent prices. It is a strategic decision that balances upfront material cost against process efficiency, safety, and speed.

  • For early-stage R&D, medicinal chemistry, and projects where speed is paramount: The higher initial cost of this compound is frequently justified. Its use in a single, high-yielding coupling step accelerates the synthesis of target molecules, enabling faster generation of biological data and intellectual property. The avoidance of hazardous reagents and multiple purification steps further enhances its value in a research setting.

  • For large-scale manufacturing and process chemistry where cost-of-goods is the dominant factor: A multi-step synthesis from cheaper, less-functionalized starting materials may be more economical. While this requires significant investment in process development, optimization, and handling of more hazardous materials, the savings on raw material costs can be substantial at scale.

Ultimately, this compound represents a powerful tool for synthetic chemists. By understanding the trade-offs outlined in this guide, researchers can leverage its strategic advantages to accelerate innovation while managing resources effectively.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-bromo-4-cyanobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent studies. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 3-bromo-4-cyanobenzoate and its constitutional isomers, offering a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The relative positions of the bromo, cyano, and methyl ester functional groups on the benzene ring give rise to distinct electronic environments for the constituent atoms. These differences manifest as unique fingerprints in their respective spectra, allowing for clear differentiation. This guide will delve into the theoretical underpinnings of these spectral differences and provide illustrative data to aid researchers in their analytical endeavors.

The Isomers in Focus

For the purpose of this guide, we will focus on a selection of commercially available or synthetically accessible isomers of Methyl bromo-cyanobenzoate. The principles discussed, however, are broadly applicable to other isomers as well.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The Causality Behind Chemical Shift and Coupling Constant Variations

The chemical shift of a nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups, such as the cyano (-CN) and methyl ester (-COOCH₃) groups, deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting their signals to a lower chemical shift (upfield). The bromine atom has a more complex effect; while it is electronegative, it can also exhibit a "heavy atom effect" that can influence the chemical shifts of nearby carbons in a non-intuitive way[1].

The coupling constants (J-values) between adjacent protons provide valuable information about their spatial relationship. For aromatic protons, ortho coupling (³JHH) is typically in the range of 7-9 Hz, meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz.

¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) is particularly informative for distinguishing between these isomers. The number of signals, their chemical shifts, and their splitting patterns are unique to each substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (Aromatic Region)

IsomerPredicted Chemical Shifts (ppm) and Splitting Patterns
This compound H-2: ~8.2 (d, J ≈ 2 Hz)H-5: ~8.0 (dd, J ≈ 8, 2 Hz)H-6: ~7.8 (d, J ≈ 8 Hz)
Methyl 2-bromo-4-cyanobenzoate H-3: ~8.1 (d, J ≈ 2 Hz)H-5: ~7.9 (dd, J ≈ 8, 2 Hz)H-6: ~7.7 (d, J ≈ 8 Hz)
Methyl 4-bromo-2-cyanobenzoate H-3: ~8.3 (d, J ≈ 2 Hz)H-5: ~7.8 (dd, J ≈ 8, 2 Hz)H-6: ~8.0 (d, J ≈ 8 Hz)
Methyl 3-bromo-5-cyanobenzoate H-2: ~8.4 (t, J ≈ 1.5 Hz)H-4: ~8.2 (t, J ≈ 1.5 Hz)H-6: ~8.5 (t, J ≈ 1.5 Hz)

Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary slightly.

The distinct splitting patterns are key to identification. For instance, Methyl 3-bromo-5-cyanobenzoate is expected to show three distinct signals in the aromatic region, each appearing as a triplet with a small meta-coupling constant. In contrast, the other isomers will exhibit doublet and doublet of doublets patterns.

¹³C NMR Spectral Comparison

The number of signals in the aromatic region of the ¹³C NMR spectrum can quickly differentiate between isomers with different symmetries. Furthermore, the chemical shifts of the carbon atoms directly attached to the substituents (ipso-carbons) are highly characteristic.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (Aromatic Region)

IsomerPredicted Number of Aromatic SignalsKey Predicted Chemical Shifts (ppm)
This compound 6C-Br: ~125C-CN: ~115C-COOCH₃: ~133
Methyl 2-bromo-4-cyanobenzoate 6C-Br: ~122C-CN: ~117C-COOCH₃: ~135
Methyl 4-bromo-2-cyanobenzoate 6C-Br: ~128C-CN: ~116C-COOCH₃: ~131
Methyl 3-bromo-5-cyanobenzoate 6C-Br: ~123C-CN: ~114C-COOCH₃: ~134

Note: These are predicted values. The chemical shift of the carbon bearing the bromine can be influenced by the heavy atom effect.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 220-240 ppm is standard.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The positions of the absorption bands corresponding to the stretching and bending vibrations of the C=O (ester), C≡N (nitrile), and C-Br bonds can provide clues to the isomeric structure.

Key Vibrational Frequencies
  • C≡N Stretch: The nitrile group typically exhibits a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹[2]. The electronic environment can slightly influence the exact position of this band.

  • C=O Stretch: The carbonyl group of the methyl ester gives a strong, sharp absorption band. For aromatic esters, this is typically found between 1715-1730 cm⁻¹[3].

  • C-O Stretch: Esters also show a strong C-O stretching vibration in the fingerprint region, usually between 1250-1310 cm⁻¹[3].

  • C-Br Stretch: The C-Br stretching vibration appears in the low-frequency region of the spectrum, typically between 500-690 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for Methyl bromo-cyanobenzoate Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
Aromatic C-H Stretch3000-3100Weak to medium
C≡N Stretch2220-2260Medium, sharp
C=O Stretch (Ester)1715-1730Strong, sharp
Aromatic C=C Stretch1400-1600Medium to weak, multiple bands
C-O Stretch (Ester)1250-1310Strong
Aromatic C-H Bending700-900Medium to strong
C-Br Stretch500-690Medium to strong

While the exact positions of the C≡N and C=O stretches may not vary dramatically between isomers, the pattern of bands in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can be used for differentiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Isotopic Pattern of Bromine

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathways

The fragmentation of these isomers under electron ionization (EI) is expected to be influenced by the stability of the resulting fragments. Common fragmentation pathways for methyl benzoates include:

  • Loss of the methoxy radical (-•OCH₃): This results in a prominent peak at m/z [M-31]⁺.

  • Loss of the methyl ester group (-COOCH₃): This leads to a peak at m/z [M-59]⁺.

  • Subsequent loss of carbon monoxide (-CO): The acylium ion formed by the loss of the methoxy radical can further lose CO to give a bromocyanophenyl cation.

The relative intensities of these fragment ions can vary between isomers due to the influence of the substituent positions on the stability of the resulting cations.

Table 4: Predicted Key Fragments in the Mass Spectra of Methyl bromo-cyanobenzoate Isomers

m/zProposed Fragment
240/242[M]⁺• (Molecular ion)
209/211[M - •OCH₃]⁺
181/183[M - •OCH₃ - CO]⁺
182[M - Br]⁺
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound isomers.

G cluster_0 Sample Analysis Workflow start Unknown Isomer Sample ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Bromine Presence ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups (C=O, C≡N, C-Br) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Elucidate Connectivity & Substitution Pattern data_analysis Combined Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis identification Isomer Identification data_analysis->identification Correlate all spectral data

References

A Comparative Guide to the Stability of Methyl 3-bromo-4-cyanobenzoate: An Assessment Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is a cornerstone of robust process development, formulation design, and regulatory compliance. Methyl 3-bromo-4-cyanobenzoate, a key building block in the synthesis of complex organic molecules, possesses multiple reactive functional groups—an ester, a nitrile, and an aryl bromide. Its stability profile under various stress conditions dictates its storage, handling, and reaction compatibility.

This guide provides a comprehensive framework for assessing the stability of this compound. In the absence of extensive published stability data for this specific intermediate, we will establish a robust testing methodology based on internationally recognized standards, namely the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][2][3] We will compare its predicted stability against related structural analogs and provide detailed experimental and analytical protocols to generate reliable and reproducible data.

The Principle of Forced Degradation: A Regulatory Standard

Forced degradation, or stress testing, is the intentional degradation of a substance under conditions more severe than accelerated stability testing.[4] Its purpose is multifold: to identify likely degradation products, to elucidate degradation pathways, to establish the intrinsic stability of the molecule, and to validate that analytical methods are "stability-indicating"—that is, capable of detecting and separating the parent molecule from its degradants.[4][5][6] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is considered optimal to generate a useful profile of decomposition products without destroying the molecule entirely.[1][7]

Predicted Stability Profile & Comparative Analysis

The stability of this compound is governed by the chemical reactivity of its three key functional moieties. By examining the known behavior of related chemical classes, we can construct a predictive assessment of its stability. A robust comparative study should include testing alongside structural analogs such as Methyl 3-bromobenzoate and Methyl 4-cyanobenzoate to isolate the stability contribution of each functional group.

Hydrolytic Stability (pH-Dependent)

Hydrolysis is a critical degradation pathway for many organic molecules, particularly in aqueous environments. The assessment should cover acidic, neutral, and basic conditions.

  • Predicted Susceptibility : The methyl ester is the most probable site of hydrolysis.

    • Alkaline Conditions : Base-catalyzed hydrolysis (saponification) of the methyl ester to form 3-bromo-4-cyanobenzoic acid and methanol is expected to be the most significant degradation pathway. This reaction is typically rapid and irreversible. A standard protocol involves refluxing the compound with a dilute base like NaOH.[8]

    • Acidic Conditions : Acid-catalyzed hydrolysis of the ester can also occur, but generally requires more forcing conditions (higher temperature or longer duration) than base-catalyzed hydrolysis.

    • Nitrile Group : The cyano group can also hydrolyze, first to an amide (3-bromo-4-carbamoylbenzoate) and subsequently to the carboxylic acid. However, nitrile hydrolysis typically requires much more aggressive conditions (e.g., concentrated acid or base at high temperatures) than ester hydrolysis.[9][10] It is likely to be a minor pathway under typical forced degradation conditions.

Table 1: Illustrative Comparative Data for Hydrolytic Stability (% Degradation after 24h at 60°C)

Condition This compound Methyl 3-bromobenzoate (Analog) Methyl 4-cyanobenzoate (Analog) Primary Degradant
0.1 M HCl ~5-10% ~5-10% ~5-10% Respective Benzoic Acids
Purified Water (pH ~7) <2% <2% <2% Respective Benzoic Acids

| 0.1 M NaOH | >90% | >90% | >90% | Respective Benzoic Acids |

Oxidative Stability

Oxidative degradation is assessed using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).

  • Predicted Susceptibility : The aromatic ring and its functional groups (ester, nitrile, bromo) are generally stable to oxidation by hydrogen peroxide. The electron-withdrawing nature of the cyano and carboxylate groups deactivates the ring towards electrophilic attack. Significant degradation under standard oxidative stress conditions (e.g., 3-30% H₂O₂ at room temperature) is not anticipated.

Thermal Stability

Thermal stress testing evaluates the molecule's stability at elevated temperatures.

  • Predicted Susceptibility : Aromatic esters and nitriles are typically very thermally stable.[11][12] Significant degradation is not expected at temperatures used in standard pharmaceutical stress testing (e.g., 60-80°C).[7] High-temperature thermoset polymers based on cyanate esters often show decomposition temperatures well above 400°C.[12][13] Any observed degradation at lower temperatures would more likely be due to interactions with trace impurities or atmospheric moisture.

Photostability

Photostability testing exposes the compound to a combination of UV and visible light to assess light-induced degradation.

  • Predicted Susceptibility : The primary photochemical vulnerability of this molecule is the carbon-bromine bond. Aromatic bromides are known to undergo photodebromination via homolytic cleavage of the C-Br bond upon UV irradiation, which would yield Methyl 4-cyanobenzoate.[14] This is a plausible degradation pathway. The ICH Q1B guideline recommends a minimum light exposure of 1.2 million lux hours and 200 watt-hours per square meter.[2][7]

Visualizing the Process and Pathways

Clear visualization of the experimental workflow and potential chemical transformations is essential for understanding the stability assessment process.

G cluster_workflow Experimental Workflow for Forced Degradation cluster_stress Apply Stress Conditions prep Prepare Stock Solution of Compound in Acetonitrile/Water acid Acidic (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Basic (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidative (3% H2O2, RT) prep->oxid Expose Aliquots therm Thermal (80°C, Solid State) prep->therm Expose Aliquots photo Photolytic (ICH Light Box, Solid/Solution) prep->photo Expose Aliquots sample Sample at Time Points (e.g., 0, 4, 8, 24, 48h) acid->sample base->sample oxid->sample therm->sample photo->sample quench Quench Reaction (Neutralize pH if needed) sample->quench analyze Analyze via Stability-Indicating HPLC-UV Method quench->analyze report Quantify Parent Compound Loss & Identify Degradants analyze->report

Caption: Workflow for the forced degradation study of this compound.

G cluster_degradation Predicted Degradation Pathways parent This compound hydrolysis_ester 3-bromo-4-cyanobenzoic acid parent->hydrolysis_ester Hydrolysis (H+ or OH-) [Major Pathway] hydrolysis_nitrile Methyl 3-bromo-4-carbamoylbenzoate parent->hydrolysis_nitrile Hydrolysis (Forced) [Minor Pathway] photolysis Methyl 4-cyanobenzoate parent->photolysis Photolysis (UV Light) [Plausible Pathway] hydrolysis_nitrile->hydrolysis_ester Further Hydrolysis

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromo-4-cyanobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl 3-bromo-4-cyanobenzoate, a halogenated aromatic nitrile, requires a multi-faceted disposal approach due to its dual hazardous nature. This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each critical step.

Understanding the Hazard Profile of this compound

This compound (CAS No. 942598-44-9) presents a dual chemical hazard.[1] As a brominated aromatic compound, it falls under the category of halogenated organic waste.[2] Additionally, the presence of a nitrile (-CN) group classifies it as a cyanide-containing compound. Improper disposal can lead to the release of toxic and environmentally persistent substances. A crucial aspect of handling cyanide-containing compounds is the avoidance of acidic conditions, which can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[3]

Core Principles of Disposal: Segregation and Neutralization

The primary strategy for the disposal of this compound revolves around two core principles:

  • Strict Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[2] Mixing these waste types can complicate disposal procedures and increase costs. Furthermore, cyanide-containing waste must be kept in its own dedicated, clearly labeled container.[3]

  • Chemical Neutralization (when feasible): For smaller quantities, chemical neutralization of the reactive nitrile group can render the waste less hazardous before final disposal. The recommended method is alkaline hydrolysis, which converts the nitrile to a carboxylate salt.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: this compound Waste Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (< 5g) Assess_Quantity->Small_Quantity Large_Quantity Large Quantity (≥ 5g) or Bulk Assess_Quantity->Large_Quantity Neutralization Chemical Neutralization: Alkaline Hydrolysis Small_Quantity->Neutralization Feasible Collect_Waste Collect in Designated Hazardous Waste Container Small_Quantity->Collect_Waste Not Feasible Large_Quantity->Collect_Waste Verify_Neutralization Verify Complete Hydrolysis (e.g., IR Spectroscopy) Neutralization->Verify_Neutralization Label_Waste Label as 'Halogenated Organic Waste' & 'Hydrolyzed Cyanide Waste' Collect_Waste->Label_Waste Verify_Neutralization->Neutralization Incomplete Neutralized_Waste Collect Neutralized Waste Verify_Neutralization->Neutralized_Waste Complete Neutralized_Waste->Label_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Label_Waste->EHS_Pickup End End: Proper Disposal EHS_Pickup->End

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

PART 1: Immediate Safety and Waste Collection (For All Quantities)

This initial phase is critical for ensuring personnel safety and proper waste stream management from the outset.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, splash goggles, and nitrile gloves. For handling larger quantities or in case of potential splashing, a face shield and a chemically resistant apron are recommended.

2. Work Area Preparation:

  • All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

  • Ensure an emergency eyewash and safety shower are readily accessible.

  • Have a spill kit rated for chemical spills readily available.

3. Waste Container Setup:

  • Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • If not performing immediate neutralization, also use a dedicated container for "Cyanide-Containing Waste."

  • Ensure containers are made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.

  • The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

4. Waste Collection:

  • Carefully transfer the waste this compound into the designated waste container using a funnel to avoid spills.

  • If the compound is in a solution, collect the entire solution as hazardous waste.

  • Do not mix with other waste streams, especially acidic waste.[3]

PART 2: Chemical Neutralization for Small Quantities via Alkaline Hydrolysis

For small quantities of this compound (typically less than 5 grams), chemical neutralization of the nitrile group is a prudent step to reduce the overall hazard of the waste. The following is a laboratory-scale protocol for alkaline hydrolysis.

Rationale for Alkaline Hydrolysis:

Alkaline hydrolysis is the preferred method for neutralizing nitriles in a laboratory setting.[4][6] The reaction proceeds by nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This initially forms an amide, which is then further hydrolyzed to a carboxylate salt and ammonia under the reaction conditions.[7] This process effectively destroys the toxic cyanide functional group.

Experimental Protocol for Alkaline Hydrolysis:

  • Setup: In a chemical fume hood, place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a heating mantle.

  • Reagents:

    • Waste this compound

    • 10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

    • Methanol or Ethanol

  • Procedure: a. To a solution of the waste nitrile in methanol or ethanol (approximately 10 volumes relative to the nitrile), add the 10% aqueous NaOH or KOH solution (approximately 2 volumes).[1] b. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. If the reaction is slow, gently heat the mixture to reflux (approximately 60°C) and continue stirring.[1] The hydrolysis of aromatic nitriles can be slow and may require several hours of heating.[4] d. After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the alcohol. b. Dilute the residue with water and, if necessary, neutralize to a pH between 6 and 8 with a dilute acid (e.g., hydrochloric acid). Perform this neutralization step with extreme caution and ensure the initial hydrolysis was complete to avoid the potential generation of HCN gas.

  • Final Disposal of Neutralized Waste: a. The resulting aqueous solution, containing the sodium or potassium salt of 3-bromo-4-carboxybenzoic acid, should be collected in a "Halogenated Organic Waste" container. b. Clearly label the container to indicate that the cyanide has been hydrolyzed.

PART 3: Disposal of Large Quantities and Contaminated Materials

For larger quantities of this compound or when chemical neutralization is not feasible, direct disposal as hazardous waste is required.

  • Containerization:

    • Ensure the waste is in a sealed, properly labeled "Halogenated Organic Waste" and "Cyanide-Containing Waste" container.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste in a designated, labeled container.

    • Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated organic waste.

  • Institutional Procedures:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

Regulatory Considerations

The disposal of this compound is governed by regulations for both halogenated organic compounds and cyanide-containing wastes.

Waste Classification Applicable Regulations and Guidelines Key Disposal Requirements
Halogenated Organic Waste EPA Resource Conservation and Recovery Act (RCRA), 40 CFR Part 261Must be segregated from non-halogenated waste. Typically assigned EPA waste codes such as F001 or F002 if it is a spent solvent.[3][8]
Cyanide-Containing Waste EPA RCRA, 40 CFR 268.40Reactive cyanide wastes have specific concentration-based treatment standards. For non-wastewaters, these are 590 mg/kg for total cyanide and 30 mg/kg for amenable cyanide.[9] Avoid mixing with acidic wastes to prevent the formation of HCN gas.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of strict waste segregation, considering chemical neutralization for small quantities through alkaline hydrolysis, and following established institutional and regulatory guidelines, researchers can effectively manage the risks associated with this dual-hazard compound. Always prioritize safety by using appropriate personal protective equipment and working in a well-ventilated fume hood. When in doubt, consult your institution's Environmental Health and Safety office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.